Delta-Tocopherol
Description
Contextualization within Tocopherol Research
The study of delta-tocopherol is intrinsically linked to the broader field of vitamin E research. Vitamin E is not a single molecule but a family of eight fat-soluble compounds synthesized by plants and other photosynthetic organisms. researchgate.netskinident.world This family is divided into two subgroups: tocopherols (B72186) and tocotrienols, each containing four isomers designated by the Greek letters alpha (α), beta (β), gamma (γ), and delta (δ). researchgate.netwikipedia.org
All tocopherols share a fundamental structure composed of a chromanol ring and a saturated phytyl tail. mdpi.comaocs.org This amphipathic nature, with a polar head (the chromanol ring) and a nonpolar tail, allows them to be incorporated into cell membranes. wikipedia.orgaocs.org The defining difference among the four tocopherol isomers—alpha, beta, gamma, and delta—lies in the number and position of methyl groups (CH₃) attached to the chromanol ring. wikipedia.orgwikipedia.org
Alpha-tocopherol (B171835) (α-tocopherol) has three methyl groups at the 5, 7, and 8 positions of the chromanol ring. skinident.world
Beta-tocopherol (β-tocopherol) has two methyl groups at the 5 and 8 positions. skinident.world
Gamma-tocopherol (B30145) (γ-tocopherol) has two methyl groups at the 7 and 8 positions. skinident.world
This compound (δ-tocopherol) is the structurally simplest of the isomers, possessing only a single methyl group at the 8 position. skinident.worldnih.gov
This variation in methylation directly influences their biological activities and antioxidant capacities. wikipedia.org The tocotrienols share the same chromanol ring structures as their corresponding tocopherols but are distinguished by an unsaturated isoprenoid side chain with three double bonds, whereas tocopherols have a saturated phytyl side chain. researchgate.netrotachrom.comwikipedia.org
Table 1: Structural Features of Tocopherol Isomers A tabular comparison of the methylation patterns on the chromanol ring for the four tocopherol isomers.
| Isomer | 5-position Methyl Group | 7-position Methyl Group | 8-position Methyl Group |
| alpha-Tocopherol | Yes | Yes | Yes |
| beta-Tocopherol | Yes | No | Yes |
| gamma-Tocopherol | No | Yes | Yes |
| This compound | No | No | Yes |
For many years, vitamin E research was dominated by studies on alpha-tocopherol, as it is the form most preferentially retained in the human body due to the action of the hepatic alpha-tocopherol transfer protein (α-TTP). oregonstate.edudrugbank.com However, emerging research indicates that other isomers possess unique and important functions that are independent of alpha-tocopherol. nih.govmdpi.com
The academic significance of this compound is growing, largely due to evidence suggesting it has distinct properties. mdpi.commdpi.com For instance, some studies have highlighted that γ-tocopherol and δ-tocopherol may have unique antioxidant capabilities. mdpi.com Specifically, γ-tocopherol has been shown to scavenge reactive nitrogen species, an activity not observed with α-tocopherol. mdpi.com Research has also begun to investigate the specific roles of this compound and its metabolites. Studies have shown that metabolites of both alpha- and this compound can inhibit cell proliferation in certain cancer cell lines. mdpi.com Furthermore, some research suggests that this compound has potent antioxidant activity. taylorandfrancis.com This growing body of evidence underscores a shift in the scientific community, which now recognizes that the biological actions of vitamin E are not solely attributable to alpha-tocopherol and that isomers like this compound warrant specific investigation. nih.gov
Historical Perspectives in Tocopherol Research
The history of tocopherol research began with a focus on reproductive health and has evolved into a complex field investigating the antioxidant and cellular functions of its various isomers.
The journey of vitamin E discovery began in 1922 when researchers Herbert Evans and Katherine Bishop identified a fat-soluble dietary factor essential for preventing fetal resorption in rats. researchgate.netmdpi.comnih.gov This "fertility factor" was initially found in natural foods like green leafy vegetables. researchgate.netnih.govnih.gov
1924: The factor was officially named vitamin E by Sure. nih.govcirad.fr
1936: Evans and his colleagues isolated two active compounds from wheat germ oil, proposing the name "tocopherol" from the Greek words "tokos" (childbirth) and "phero" (to bear), with the "-ol" suffix indicating its alcohol structure. wikipedia.orgmdpi.com These first two compounds were named α-tocopherol and β-tocopherol. mdpi.com
Post-1936: Shortly after, a third active compound, γ-tocopherol, was isolated from cottonseed oil by the same research group. mdpi.com
1938: The chemical structure of vitamin E was elucidated by Erhard Fernholz, and its first synthesis was achieved by Paul Karrer. nih.govmdpi.com
1947: The fourth tocopherol homolog, δ-tocopherol, was successfully isolated from soybean oil, completing the discovery of the four primary tocopherol isomers. mdpi.com
Initial research following the discovery of the tocopherols was heavily skewed towards α-tocopherol. drugbank.com This was largely because α-tocopherol exhibited the highest biological activity in the rat fetal resorption assay and is the form preferentially maintained in human plasma. aocs.orgoregonstate.edu For a long time, the other isomers were considered less important, and their biological activity was often expressed as a percentage of α-tocopherol's activity. mdpi.comaocs.org
However, the late 20th and early 21st centuries have seen a significant evolution in this perspective. Scientists began to recognize that the various tocopherols are not functionally redundant. nih.govmdpi.com Research has demonstrated that non-alpha-tocopherols, including this compound, have unique biological roles. mdpi.com Studies have explored the anti-inflammatory and anticancer properties of γ- and δ-tocopherols, often finding them to have effects distinct from or even superior to α-tocopherol in specific experimental models. mdpi.comnih.gov This has led to a paradigm shift, where the focus has expanded from the singular "vitamin E" activity of alpha-tocopherol to a more nuanced understanding of the specific functions of each isomer, including the once-overlooked this compound. drugbank.comnih.gov Recent prospective cohort studies have even investigated the association between dietary intake of specific tocopherol isoforms, including this compound, and the progression of chronic diseases, further highlighting the move towards isomer-specific research. oup.com
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFEOYASATJEH-VHFRWLAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Record name | DELTA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046263 | |
| Record name | D-delta-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046263 | |
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Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light, Solid | |
| Record name | DELTA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | delta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
119-13-1 | |
| Record name | δ-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | delta-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-delta-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046263 | |
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| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .DELTA.-TOCOPHEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU84X1II0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | delta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | delta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Delta Tocopherol
In Planta Biosynthesis Mechanisms
The in-planta synthesis of delta-tocopherol is a well-defined pathway that relies on the convergence of two major precursor molecules: homogentisate (B1232598) (HGA) and phytyl-pyrophosphate (PPP).
Precursors and Substrates in Tocopherol Synthesis
The formation of tocopherols (B72186) is contingent on the availability of its core building blocks, HGA, which forms the chromanol ring, and PPP, which provides the hydrophobic phytyl tail. nih.gov
Homogentisate (HGA) provides the aromatic head group for all tocochromanols, including this compound. nih.gov Its synthesis originates from the aromatic amino acid L-tyrosine, which is produced via the shikimate pathway. mdpi.comnih.gov The conversion of L-tyrosine to HGA is a two-step process. nih.gov Initially, L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine aminotransferase (TAT). nih.gov Subsequently, HPP is transformed into HGA by the action of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov While the shikimate pathway and the initial steps of L-tyrosine synthesis occur in the plastids, the conversion of tyrosine to HGA can take place in the cytoplasm, after which HGA is transported back into the plastids for tocopherol synthesis. oup.comresearchgate.net
Table 1: Key Enzymes in Homogentisate (HGA) Synthesis
| Enzyme | Abbreviation | Function |
| Tyrosine Aminotransferase | TAT | Converts L-Tyrosine to 4-hydroxyphenylpyruvate (HPP) |
| 4-hydroxyphenylpyruvate dioxygenase | HPPD | Converts 4-hydroxyphenylpyruvate (HPP) to Homogentisate (HGA) |
Phytyl-pyrophosphate (PPP) serves as the prenyl precursor for the synthesis of all tocopherols, providing the saturated side chain. frontiersin.org There are two primary sources for PPP in plants. mdpi.com One route involves the reduction of geranylgeranyl pyrophosphate (GGPP). mdpi.com The other significant source, particularly during leaf senescence, is the recycling of phytol (B49457) from the degradation of chlorophyll (B73375). nih.govresearchgate.net During chlorophyll breakdown, the phytol tail is cleaved from the chlorophyll molecule. nih.gov This free phytol is then phosphorylated in a two-step process to yield PPP. oup.comnih.gov The first phosphorylation is catalyzed by phytol kinase (VTE5), which produces phytyl-phosphate. oup.comfrontiersin.org The second phosphorylation is carried out by phytyl phosphate (B84403) kinase (VTE6), resulting in the formation of phytyl-pyrophosphate (PPP). nih.govfrontiersin.org This direct link between chlorophyll catabolism and tocopherol biosynthesis highlights a mechanism for salvaging valuable metabolites during cellular processes like senescence. researchgate.net
Table 2: Enzymes Involved in Phytyl-Pyrophosphate (PPP) Generation from Phytol
| Enzyme | Abbreviation | Function |
| Phytol Kinase | VTE5 | Phosphorylates free phytol to phytyl-phosphate. |
| Phytyl Phosphate Kinase | VTE6 | Phosphorylates phytyl-phosphate to phytyl-pyrophosphate (PPP). |
Geranylgeranyl-pyrophosphate (GGPP) is a key intermediate in the biosynthesis of isoprenoids in plants. oup.com While PPP is the direct precursor for tocopherols, GGPP is the precursor for tocotrienols, which possess an unsaturated side chain. oup.com All polyprenyl precursors for tocochromanols, including PPP, are ultimately derived from GGPP. frontiersin.orgnih.gov GGPP can be reduced to PPP by the enzyme geranylgeranyl reductase (GGR). nih.gov This enzyme is capable of reducing the geranylgeranyl moiety in both GGPP and geranylgeranylated chlorophyll. nih.gov Therefore, GGPP stands as a central molecule that can be channeled towards the synthesis of various essential compounds, including chlorophylls, carotenoids, and, through its conversion to PPP, tocopherols. oup.com
Enzymatic Catalysis and Genetic Regulation of this compound Synthesis
The synthesis of this compound from its precursors is governed by a series of specific enzymatic reactions encoded by the VTE (Vitamin E deficient) genes.
Tocopherol Cyclase (TC/VTE1) Role in Chromanol Ring Formation
A pivotal step in the biosynthesis of all tocopherols, including the delta isoform, is the formation of the characteristic chromanol ring. This reaction is catalyzed by the enzyme tocopherol cyclase (TC), encoded by the VTE1 gene. nih.gov Tocopherol cyclase facilitates the condensation and cyclization of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) to form δ-tocopherol. acs.orgfrontiersin.org This enzymatic action establishes the fundamental two-ring structure of the tocopherol molecule. nih.gov In the absence of a functional tocopherol cyclase, pathway intermediates such as 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ) accumulate, and tocopherol synthesis is consequently blocked. nih.govnih.gov Studies on Arabidopsis thaliana have shown that the VTE1 protein is associated with plastoglobules within the chloroplast, suggesting these lipoprotein particles are active sites for tocopherol synthesis. researchgate.net
Methyltransferase Activities (VTE3, VTE4) and Isoform Specificity
The differentiation of tocopherol isoforms is determined by the pattern of methyl groups on the chromanol ring, a process governed by specific methyltransferases. wikipedia.orgmdpi.com The synthesis of δ-tocopherol is intrinsically linked to the activities of two key enzymes: 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT), encoded by the VTE3 gene, and γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. frontiersin.orgnih.gov
The pathway to δ-tocopherol begins with the substrate 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov Tocopherol cyclase (VTE1) can directly act on MPBQ to produce δ-tocopherol. acs.org Alternatively, MPBQ can be methylated by VTE3 to form 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ). nih.govmdpi.com This intermediate is then cyclized by VTE1 to yield γ-tocopherol. nih.gov
The enzyme γ-tocopherol methyltransferase (VTE4) subsequently catalyzes the methylation of both γ-tocopherol and δ-tocopherol. mdpi.comfrontiersin.org Specifically, VTE4 converts δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol. mdpi.comfrontiersin.org Therefore, the accumulation of δ-tocopherol is favored when the activity of VTE3 is limited or when the subsequent methylation by VTE4 does not occur. nih.gov Inactivation of the VTE3 gene in Arabidopsis leads to an increased accumulation of δ-tocopherol at the expense of γ-tocopherol. nih.gov
| Enzyme | Gene | Substrate(s) | Product(s) | Role in δ-Tocopherol Pathway |
| Tocopherol Cyclase | VTE1 | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | δ-Tocopherol | Catalyzes the formation of the δ-tocopherol chromanol ring. acs.orgnih.gov |
| MPBQ Methyltransferase | VTE3 | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ) | Competes with VTE1 for the MPBQ substrate; its action leads to the γ-tocopherol branch. nih.govnih.gov |
| γ-Tocopherol Methyltransferase | VTE4 | δ-Tocopherol, γ-Tocopherol | β-Tocopherol, α-Tocopherol | Methylates δ-tocopherol, converting it to β-tocopherol. mdpi.comfrontiersin.org |
Phytol Kinase (VTE5) and Phytyl Phosphate Kinase (VTE6) Activities
The phytyl tail of tocopherols can be synthesized de novo from geranylgeranyl diphosphate (B83284) (GGDP) or recycled from phytol released during chlorophyll degradation. frontiersin.orgnih.gov The recycling pathway is of significant importance and relies on the sequential action of two kinases: phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). oup.comresearchgate.net
VTE5, encoded by the VTE5 gene, catalyzes the initial phosphorylation of free phytol to produce phytyl monophosphate (phytyl-P). oup.comfrontiersin.org This step is critical, as demonstrated by vte5 mutants in Arabidopsis, which show a significant reduction in total tocopherol levels, particularly in seeds. oup.comresearchgate.net Subsequently, VTE6 phosphorylates phytyl-P to form phytyl diphosphate (phytyl-PP), the substrate that condenses with homogentisic acid (HGA) in the first committed step of tocopherol synthesis. nih.govoup.com The vte6 mutant is deficient in both tocopherols and phylloquinone, highlighting the essential role of this kinase in providing the phytyl precursor for these pathways. oup.com
| Enzyme | Gene | Substrate | Product | Function |
| Phytol Kinase | VTE5 | Phytol | Phytyl monophosphate (Phytyl-P) | Initiates the recycling of phytol from chlorophyll degradation for tocopherol synthesis. oup.comfrontiersin.org |
| Phytyl Phosphate Kinase | VTE6 | Phytyl monophosphate (Phytyl-P) | Phytyl diphosphate (Phytyl-PP) | Completes the two-step phosphorylation of phytol, providing the precursor for the tocopherol core pathway. nih.govoup.com |
Transcriptional Regulation of Biosynthetic Genes
Co-regulation network analyses have revealed that the expression of core pathway genes, including VTE1, VTE3, and VTE4, is often correlated with the final tocopherol content and composition. researchgate.netacs.org For instance, the relative expression levels of VTE3 and VTE4 can significantly alter the ratio of tocopherol isoforms, thereby influencing the proportion of this compound. acs.org Genomic analyses of promoter regions suggest that the expression of tocopherol-core pathway genes is transcriptionally co-regulated with specific genes of the upstream pathways, indicating a coordinated control mechanism to modulate vitamin E biosynthesis. researchgate.net
Environmental and Stressor Modulation of Biosynthesis in Plants
The biosynthesis of tocopherols, including this compound, is highly responsive to environmental cues and abiotic stress conditions. mdpi.comresearchgate.net Stresses such as high light intensity, salinity, drought, and temperature extremes can lead to an increase in the total tocopherol content in plants. mdpi.comnih.gov This response is believed to be a protective mechanism against oxidative damage, as tocopherols are potent lipid-soluble antioxidants. researchgate.netnih.gov
High light stress, for instance, has been shown to increase tocopherol levels, and tocopherol-deficient mutants are more susceptible to photooxidative damage. frontiersin.org Similarly, salt stress can modulate the expression of tocopherol biosynthetic genes and alter the accumulation of different isoforms. frontiersin.orgnih.gov While α-tocopherol is often the most abundant form in leaves and its increase under stress is well-documented, changes in the levels of γ- and δ-tocopherol have also been observed. mdpi.comnih.gov The modulation of gene expression, such as the upregulation of VTE1 or VTE5, has been linked to enhanced tolerance against environmental stresses in some plant species. mdpi.comfrontiersin.org
In Vivo Metabolism and Biotransformation in Non-Human Organisms
Oxidative Degradation Pathways
In biological systems, the primary function of tocopherols is to act as antioxidants, protecting cellular components from damage by reactive oxygen species. nih.gov In this process, the tocopherol molecule itself is oxidized. The phenolic hydroxyl group on the chromanol ring donates a hydrogen atom to scavenge lipid peroxyl radicals, resulting in the formation of a tocopheroxyl radical. nih.gov This radical is relatively stable but can undergo further reactions.
While much of the detailed metabolic pathway research has been conducted in mammals, the fundamental oxidative processes are relevant to other non-human organisms possessing tocopherols. The tocopheroxyl radical can be recycled back to its active reduced form by other antioxidants like ascorbate (B8700270). nih.gov Alternatively, it can react with another lipid peroxyl radical or undergo further oxidation to form non-radical products. anu.edu.au
Key degradation products include tocopherol quinones, which are formed through a two-electron oxidation process. researchgate.net In some organisms, the phytyl tail of tocopherols can be shortened through a process resembling fatty acid β-oxidation, leading to the formation of carboxyethyl hydroxychroman (CEHC) metabolites. researchgate.netmdpi.com This pathway has been extensively studied for α- and γ-tocopherol in mammals and is a major route for their catabolism and excretion. researchgate.net It is plausible that δ-tocopherol undergoes a similar degradation cascade in various non-human organisms, although specific studies are less common. The initial oxidation to a quinone and subsequent metabolic processing represent a likely fate for δ-tocopherol following its antioxidant activity.
Side Chain Degradation and Metabolite Formation
Long-Chain Metabolites and Associated Activities (e.g., COX2 inhibition)
The initial stages of side chain degradation produce several long-chain carboxychromanols (LCMs) that have been identified as biologically active molecules. nih.gov Among the most significant of these are the 13'-hydroxychromanols and 13'-carboxychromanols (13'-COOHs). nih.gov Research has demonstrated that these metabolites, rather than this compound itself, are potent inhibitors of key inflammatory enzymes. pnas.org
Specifically, the long-chain metabolites of this compound (δT-13'-COOH) have been shown to be effective inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govnih.gov These enzymes are crucial in the synthesis of prostaglandins, which are lipid compounds that play significant roles in inflammation. pnas.org While this compound in its original form does not directly inhibit COX-2 activity, its metabolites generated within cells demonstrate this inhibitory function. pnas.orgnih.gov
Studies have shown that δT-13'-COOH competitively inhibits human recombinant COX-1 and COX-2. pnas.orgnih.gov The mechanism involves the metabolite binding to the substrate-binding site of the COX enzymes. pnas.org This inhibition effectively reduces the production of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). pnas.orgnih.gov The potency of this inhibition is significant, with studies reporting IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for δT-13'-COOH against COX-1 and COX-2 in the low micromolar range. pnas.orgnih.gov This activity highlights a critical aspect of this compound's biological effects, where its role as a pro-inhibitor is realized through its metabolic transformation into active long-chain carboxychromanols. nih.govpnas.org
Table 1: Inhibitory Activity of this compound Metabolite on Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | Activity | IC50 / Ki Value | Reference |
|---|---|---|---|---|
| δT-13'-carboxychromanol (δT-13'-COOH) | Human recombinant COX-1 | Inhibition | IC50: ~2.5 - 3.9 μM | pnas.orgnih.gov |
| δT-13'-carboxychromanol (δT-13'-COOH) | Human recombinant COX-2 | Inhibition | IC50: ~4 - 10.7 μM | pnas.orgnih.gov |
| δT-13'-carboxychromanol (δT-13'-COOH) | COX-2 in IL-1β-stimulated A549 cells | Inhibition of PGE2 formation | IC50: ~2.5 - 5 μM | nih.gov |
Advanced Analytical Methodologies for Delta Tocopherol Characterization
Chromatographic Separation Techniques
Chromatography, a powerful separation science, is the cornerstone of delta-tocopherol analysis. Both liquid and gas chromatography are extensively employed, each offering distinct advantages depending on the analytical requirements. High-performance liquid chromatography (HPLC) is the most widely used technique for analyzing tocopherols (B72186) due to the stability of the compounds under HPLC conditions, their ease of dissolution in suitable solvents, and the availability of sensitive detectors. sielc.comscispace.com Gas chromatography (GC) also serves as a crucial technique, particularly when coupled with mass spectrometry. scispace.com
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely adopted method for the determination of this compound. sielc.comscispace.com It offers a range of column chemistries and mobile phase compositions that can be tailored to achieve optimal separation. The choice between normal-phase and reversed-phase chromatography is a critical consideration in method development.
Normal-phase high-performance liquid chromatography (NP-HPLC) is a powerful technique for the separation of tocopherol isomers, including this compound. waters.commdpi.comannlabmed.org This method utilizes a polar stationary phase, typically silica (B1680970), and a non-polar mobile phase. waters.comannlabmed.org The separation mechanism in NP-HPLC is based on adsorption, where the polarity of the tocopherol isomers, influenced by the number and position of methyl groups on the chromanol ring, dictates their retention and elution order. aocs.orggoogle.com
One of the significant advantages of NP-HPLC is its ability to separate all four tocopherol isomers (alpha, beta, gamma, and delta). mdpi.commdpi.com This is a distinct advantage over many reversed-phase methods where co-elution of isomers can be a challenge. mdpi.com For instance, a study successfully separated alpha-, beta-, gamma-, and delta-tocopherols in less than ten minutes using an NP-HPLC method with UV-Vis detection. mdpi.com The elution order in NP-HPLC is typically α → β → γ → δ-tocopherol. researchgate.net
The mobile phase in NP-HPLC usually consists of a mixture of a non-polar solvent like n-hexane with a small amount of a more polar solvent such as isopropanol (B130326) or diethyl ether to modulate the retention times of the analytes. annlabmed.orgjournalagent.com For example, a mobile phase of 2% (v/v) isopropanol in n-hexane has been used effectively. annlabmed.org Another study utilized a mobile phase of hexane/ethyl acetate (B1210297)/acetic acid (97.3:1.8:0.9) to achieve baseline resolution of all eight tocols (tocopherols and tocotrienols). google.com
NP-HPLC methods have been validated for linearity, precision, accuracy, and detection limits, demonstrating their reliability for quantitative analysis. annlabmed.org Detection is commonly performed using UV absorbance at around 295 nm or fluorescence detection, with the latter offering higher sensitivity and selectivity. researchgate.net
Interactive Table: NP-HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Silica | n-hexane/isopropanol (98:2, v/v) | UV (295 nm) | Serum tocopherol analysis | annlabmed.org |
| Silica | n-hexane/tetrahydrofuran/acetonitrile (B52724)/2-propanol | UV | Simultaneous analysis in sesame oil | mdpi.com |
| Silica | Hexane/ethyl acetate/acetic acid (97.3:1.8:0.9) | Not Specified | Isolation from rice bran oil distillate | google.com |
| Amine Column | n-hexane/1,4-dioxane | APCI-MS | Human plasma and food matrices | nih.gov |
| Silica | issoctane-diisopropylether-1,4-dioxane | UV (295 nm), Fluorescence | Various complex matrices | researchgate.net |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized and preferred method for the analysis of this compound due to its robustness, reproducibility of retention times, and the use of less hazardous mobile phases compared to NP-HPLC. aocs.orgnotulaebotanicae.ro This technique employs a non-polar stationary phase, most commonly a C18-bonded silica column, and a polar mobile phase, typically mixtures of methanol (B129727), acetonitrile, and water. aocs.orgijpar.com
A significant challenge in RP-HPLC is the co-elution of β- and γ-tocopherols, as C18 columns are often unable to separate these isomers. aocs.orgnotulaebotanicae.ro However, for the analysis of α- and δ-tocopherols, this limitation is less critical. notulaebotanicae.ro The elution order in RP-HPLC is generally the reverse of NP-HPLC, with δ-tocopherol eluting before the other isomers. researchgate.net
To overcome the separation challenges and enhance resolution, various strategies have been employed. The use of C30-bonded silica columns or pentafluorophenyl (PFP) stationary phases has shown success in separating all eight tocol (B1682388) isomers. aocs.org A PFP column, for instance, with a mobile phase of methanol and water, was able to separate all eight tocols. aocs.org Additionally, optimizing the mobile phase composition and temperature can improve separation. acs.org
RP-HPLC methods have been developed for the rapid analysis of tocopherols. For example, a method using a C18 column with a mobile phase of acetonitrile and methanol achieved separation in less than 10 minutes. notulaebotanicae.ro Another rapid method allowed for the analysis of α-, (β+γ)-, and δ-tocopherols in 2-3 minutes. aocs.org Detection is frequently carried out using fluorescence detectors, which offer high sensitivity and selectivity, or UV detectors. aocs.orgnotulaebotanicae.ro
Interactive Table: RP-HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| C18 | Acetonitrile/Methanol (50:50) | Fluorescence (Ex: 290 nm, Em: 325 nm) | Vegetable oils | notulaebotanicae.ro |
| C18 | Acetonitrile/Water/Phosphoric Acid | Not specified | General analysis | sielc.com |
| C30 | Methanol/Isopropanol-hexane (50:50) gradient | Not specified | Fat-soluble vitamins and carotenoids | aocs.org |
| Pentafluorophenyl (PFP) | Methanol/Water | Not specified | Plant seed oils | aocs.org |
| PerfectSil Target ODS-3 (C18) | Isopropanol/Water gradient | Fluorescence | Cereals | acs.org |
Ultra-High-Pressure Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity for the analysis of this compound compared to conventional HPLC. researchgate.net This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, leads to highly efficient and rapid separations. researchgate.netnih.gov
UPLC methods have been successfully developed for the rapid quantification of tocopherol isomers. aocs.orgnih.gov For instance, a UPLC method was able to separate and quantify α-, (β+γ)-, and δ-tocopherols in just 2-3 minutes using a reversed-phase technique. aocs.org Another study reported a rapid UPLC method for the determination of vitamins A and E (alpha-, gamma-, and this compound) in foods, highlighting the speed and sensitivity of the technique. researchgate.net The limits of detection (LOD) and quantification (LOQ) for this compound in this study were 0.001 mg/kg and 0.004 mg/kg, respectively. researchgate.net
Reversed-phase columns, such as C18, are commonly used in UPLC for tocopherol analysis. researchgate.netnih.gov A study comparing a UPLC method with a conventional HPLC method for the analysis of fat-soluble vitamins in forages, bovine plasma, and milk found that UPLC provided better resolution for various isomers and improved reproducibility. nih.gov
The introduction of specialized column chemistries, like pentafluorophenyl (PFP) stationary phases, in UPLC has further enhanced the separation capabilities. researchgate.net A sensitive and rapid reversed-phase UPLC method using a PFP column achieved the separation of ten vitamin E homologues and derivatives in less than 9.5 minutes. researchgate.net This method demonstrated excellent linearity and low detection limits. researchgate.net
Interactive Table: UPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| RP C18 (2 µm) | Methanol/Water/Ammonium (B1175870) Hydroxide & Isopropanol | Fluorescence | Foods | researchgate.net |
| HSS T3 | Gradient solvent system | Not specified | Forages, bovine plasma, and milk | nih.gov |
| Kinetex PFP (2.6 µm) | Methanol/Water gradient | PDA and Fluorescence | Vegetable oils, margarines, supplements | researchgate.net |
| ACQUITY UPLC BEH C18 | Reverse-phase gradient | MS/MS | Equine plasma and serum | nih.gov |
| Two reversed-phase columns | Not specified | Fluorescence and PDA | Human colostrum and milk | nih.gov |
Capillary Electrochromatography (CEC) and Nanoliquid Chromatography (nano-LC) are advanced micro-separation techniques that offer high efficiency and low solvent consumption for the analysis of complex mixtures, including the isomers of vitamin E. hilarispublisher.comresearchgate.netdaneshyari.com These methods have been applied to the separation of this compound from other tocopherols and related compounds. researchgate.netingentaconnect.com
CEC combines the principles of HPLC and capillary electrophoresis, utilizing an electrically driven flow to propel the mobile phase through a packed capillary column. This results in high separation efficiency. A CEC method was developed for the separation of delta-, gamma-, and alpha-tocopherols using an octadecylsilica (ODS) packed capillary. researchgate.net The mobile phase consisted of a mixture of methanol and acetonitrile with ammonium acetate. researchgate.net This technique has been shown to be rapid and efficient for the analysis of vitamin E in vegetable oils. researchgate.net
Nano-LC, operating at nanoliter per minute flow rates with packed capillary columns, provides enhanced sensitivity, making it suitable for samples with low analyte concentrations. ingentaconnect.com A nano-LC method was developed for the determination of tocopherols and tocotrienols in vegetable oils using UV detection. ingentaconnect.com While nano-LC may exhibit lower separation efficiencies compared to CEC, it can achieve better limits of detection. ingentaconnect.com
Both CEC and nano-LC are considered environmentally friendly due to their minimal solvent usage. ingentaconnect.com They represent powerful tools for the analysis of the vitamin E family, offering high efficiency and speed. ingentaconnect.com
Interactive Table: CEC and Nano-LC Methods for Tocopherol Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| CEC | Octadecylsilica (ODS) | Methanol/Acetonitrile with Ammonium Acetate | Not specified | Separation of delta-, gamma-, and alpha-tocopherols | researchgate.net |
| Nano-LC | C18 | Not specified | UV | Tocopherols and tocotrienols in vegetable oils | ingentaconnect.com |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust and highly specific technique for the determination of this compound. scispace.comrsc.org While HPLC is more common for tocopherol analysis, GC offers the advantage of high resolution and the ability to provide structural information through mass spectral data. scispace.comrsc.org
A key consideration in GC analysis of tocopherols is their low volatility. To address this, derivatization is often employed to convert the tocopherols into more volatile and thermally stable compounds. nih.govmdpi.com A common derivatization agent is a silylating reagent, which converts the hydroxyl group of the chromanol ring into a trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov
GC-MS methods have been developed for the simultaneous determination of all four tocopherol isomers (α, β, γ, and δ). rsc.org One study reported a simple and rapid GC-MS method for analyzing tocopherols and tocotrienols in vegetable oils without the need for derivatization or saponification. rsc.orgresearchgate.net The analytes were separated within 14 minutes with low instrumental limits of detection. rsc.orgresearchgate.net
The choice of column is critical for achieving good separation. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is one type that has been used for the analysis of TMS-derivatized this compound. hmdb.ca High-polarity capillary columns have also been utilized to separate the diastereoisomers of tocopherol TMS ethers. mdpi.com
Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analytes. chrom-china.com The use of an internal standard is recommended to improve the accuracy of quantification. rsc.org
Interactive Table: GC Methodologies for this compound Analysis
| Derivatization | Column Type | Detection | Application | Reference |
|---|---|---|---|---|
| Trimethylsilyl (TMS) ether | 5%-phenyl-95%-dimethylpolysiloxane capillary | MS | General analysis | hmdb.ca |
| None | Not specified | MS (SIM mode) | Vegetable oils | rsc.orgresearchgate.net |
| Trimethylsilyl (TMS) ether | Not specified | MS (SIM mode) | Human serum | researchgate.net |
| None | Not specified | MS | Functional foods and nutritional supplements | rsc.org |
| Trimethylsilyl (TMS) ether | Lipophilic gel chromatography pre-separation | MS | Synthesis mixtures and physiological matrices | nih.gov |
Mass Spectrometry (MS) Applications
Sample Preparation and Pre-analytical Considerations
Effective sample preparation is paramount for the accurate analysis of this compound, aiming to isolate the analyte from complex matrices, eliminate interfering substances, and concentrate it for detection. The lipophilic nature of this compound dictates the choice of extraction solvents and techniques.
Extraction Techniques (e.g., Liquid-Liquid, Extrelut, Silica Gel)
The selection of an appropriate extraction technique is crucial for obtaining a clean sample extract containing this compound, free from interfering lipids and other compounds. Common methods include liquid-liquid extraction, solid-phase extraction using materials like Extrelut, and silica gel chromatography. researchgate.netnih.govaocs.org
Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting tocopherols. researchgate.net It involves partitioning the analyte between two immiscible liquid phases. For tocopherols, a common approach involves direct solvent extraction using organic solvents like hexane, ethanol, or mixtures such as hexane-ethyl acetate. aocs.orgresearchgate.net The Folch method, a gold standard for lipid extraction, utilizes a chloroform (B151607) and methanol mixture and has been successfully applied for tocopherol extraction from various food matrices. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient extraction process compared to LLE. Materials like Extrelut, a diatomaceous earth product, facilitate a liquid-liquid extraction in a solid-phase format. researchgate.netnih.gov In a published method for human serum, a two-step sample preparation involving Extrelut and subsequent silica gel extraction was used to quantify all tocopherol isomers, including this compound. researchgate.netnih.gov Silica cartridges can also be used to concentrate tocopherols from sample extracts. aocs.org
Silica Gel Chromatography: Silica gel is frequently employed for the cleanup and fractionation of sample extracts. researchgate.netnih.govufrn.br It can effectively separate tocopherols from other lipids and interfering compounds. nih.gov In some methods, Pasteur pipettes filled with silica gel are used for a rapid cleanup step following an initial extraction. researchgate.netnih.gov Lipophilic gel chromatography using Sephadex LH-20 has also been shown to separate this compound from its isomers and oxidation products. nih.gov
The choice of extraction method can influence the recovery of this compound. For instance, a study comparing extraction from various foods found that recovery rates were generally above 80% for this compound using either the Folch method or n-hexane extraction. mdpi.comresearchgate.net
Derivatization Methods (e.g., Trimethylsilyl Derivatives)
For analyses utilizing gas chromatography (GC), derivatization is often a necessary step to increase the volatility and thermal stability of tocopherols. mdpi.comcerealsgrains.org The most common derivatization technique for tocopherols is silylation, which converts the hydroxyl group on the chromanol ring into a trimethylsilyl (TMS) ether. researchgate.netmdpi.comscispec.co.th
This conversion is typically achieved by heating the purified sample extract with a silylating agent. researchgate.net Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used for this purpose. researchgate.netscispec.co.th The resulting TMS derivatives of tocopherols are more suitable for GC separation and subsequent detection by mass spectrometry (MS). researchgate.netnih.govscispec.co.th This derivatization allows for sensitive quantification, with one study reporting a detection limit of 40 pg for all TMS-tocopherols using GC-MS in selected ion monitoring (SIM) mode. researchgate.netnih.gov
While essential for GC, derivatization is generally not required for high-performance liquid chromatography (HPLC) analysis, which is the most commonly used technique for tocopherol analysis. researchgate.net
Method Validation Parameters (Limits of Detection, Linearity, Accuracy, Precision, Recovery)
To ensure the reliability and scientific validity of any analytical method for this compound quantification, a thorough validation process is required. Key parameters evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and recovery. ekb.egresearchgate.netijpar.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ekb.eg These values are crucial for determining the sensitivity of the method. For this compound, reported LODs and LOQs vary depending on the analytical technique and detector used.
An HPLC-UV-Vis method reported an LOD of 0.63 ppm and an LOQ of 2.11 ppm for this compound. mdpi.com
Using a more sensitive fluorescence detector with HPLC, an LOD of 8 ng/g and an LOQ of 23 ng/g were achieved. notulaebotanicae.ronotulaebotanicae.ro
Another HPLC-fluorescence method reported an LOD of 0.05 µg/mL for this compound. researchgate.net
Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. ijpar.com This is typically assessed by creating a calibration curve with multiple standard concentrations and evaluating the correlation coefficient (R²). For this compound analysis, excellent linearity is consistently reported.
An HPLC-UV-Vis method showed a linear range of 10–375 ppm with an R² > 0.99. mdpi.com
An HPLC-fluorescence method demonstrated linearity in the range of 0.05-10 µg/g with an R² of 0.9979. notulaebotanicae.ro
A GC-MS method for the TMS derivative of this compound showed linearity from 1.35 ng to 5.50 ng. scispec.co.th
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. ekb.eg The percentage of the spiked amount that is measured is the recovery.
In a study analyzing various food matrices, recovery for this compound ranged from 79.5% to 106.3%. mdpi.com
An HPLC-fluorescence method reported a mean recovery of 101.0% for this compound. notulaebotanicae.ro
A validated HPLC method for edible oils showed recoveries for tocopherols ranging from 91.44% to 108.90%. researchgate.net
Precision: Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.egresearchgate.net
An HPLC-UV-Vis method demonstrated acceptable intra-day and inter-day precision for this compound at various concentrations. mdpi.comresearchgate.net
An HPLC-fluorescence method reported a precision (CV%) of 2.3% for this compound. notulaebotanicae.ro
The table below summarizes validation parameters for this compound from various studies.
| Parameter | Method | Value for this compound | Reference |
| Limit of Detection (LOD) | HPLC-UV-Vis | 0.63 ppm | mdpi.com |
| HPLC-Fluorescence | 8 ng/g | notulaebotanicae.ro | |
| HPLC-Fluorescence | 0.05 µg/mL | researchgate.net | |
| Limit of Quantification (LOQ) | HPLC-UV-Vis | 2.11 ppm | mdpi.com |
| HPLC-Fluorescence | 23 ng/g | notulaebotanicae.ro | |
| Linearity (Range) | HPLC-UV-Vis | 10–375 ppm (R² > 0.99) | mdpi.com |
| HPLC-Fluorescence | 0.05-10 µg/g (R² = 0.9979) | notulaebotanicae.ro | |
| GC-MS (TMS derivative) | 1.35 ng - 5.50 ng | scispec.co.th | |
| Recovery | HPLC-UV-Vis (Food) | 79.5% - 106.3% | mdpi.com |
| HPLC-Fluorescence (Oil) | 101.0% | notulaebotanicae.ro | |
| HPLC (Cereals) | up to 115.5% | nih.gov | |
| Precision (RSD/CV%) | HPLC-Fluorescence | 2.3% | notulaebotanicae.ro |
| HPLC (Edible Oils) | Inter-day: 1.77% - 4.88% | researchgate.net |
Molecular Mechanisms of Action and Biological Activities
Antioxidant Mechanisms
The antioxidant properties of delta-tocopherol are multifaceted, involving several key mechanisms that contribute to the protection of cells and tissues from oxidative damage. caringsunshine.com
Free Radical Scavenging Capabilities
This compound is recognized for its capacity to neutralize free radicals. caringsunshine.comwikipedia.org This ability stems from the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to reduce and stabilize highly reactive free radicals. wikipedia.orghmdb.ca While often considered to have lower in vivo antioxidant activity compared to alpha-tocopherol (B171835) due to structural differences, this compound still demonstrates significant free radical scavenging. atamanchemicals.com In some in vitro and animal studies, it has been shown to protect against oxidative damage by scavenging reactive oxygen species. caringsunshine.com The antioxidant potency of tocopherol isomers in vitro is often ranked in the order of delta > gamma > beta > alpha. vitablend.nl This makes tocopherols (B72186) with high delta and gamma content particularly effective for stabilizing fats and oils against oxidation. vitablend.nl
Lipid Peroxyl Radical Quenching
A crucial aspect of this compound's antioxidant function is its ability to interrupt the chain reactions of lipid peroxidation. caringsunshine.commdpi.com It effectively quenches lipid peroxyl radicals (LOO•), which are key propagators of oxidative damage in cellular membranes. mdpi.comresearchgate.net By donating a hydrogen atom to these radicals, this compound converts them into less reactive lipid hydroperoxides (LOOH) while becoming a tocopheroxyl radical itself. nih.gov This action helps to protect polyunsaturated fatty acids within cell membranes from degradation. mdpi.com Studies have shown that a mixture of tocopherols, including this compound, can have a more potent inhibitory effect on lipid peroxidation than alpha-tocopherol alone, partly due to the higher uptake of gamma- and this compound in cells. researchgate.netnih.gov The reaction rates of α-, γ-, and δ-tocopherol with lipid peroxyl radicals at 30°C were reported as 2.35 × 10⁶/M·s, 1.59 × 10⁶/M·s, and 0.65 × 10⁶/M·s, respectively. caldic.com
Singlet Oxygen Quenching and Chemical Scavenging
This compound also plays a role in quenching singlet oxygen, a highly reactive, non-radical form of oxygen. nih.govkoreascience.kr It can deactivate singlet oxygen through both physical quenching and chemical reaction. koreascience.kr In physical quenching, energy is transferred from singlet oxygen to the tocopherol molecule without destroying it. koreascience.kr Chemical quenching, on the other hand, results in the oxidation of this compound. koreascience.kr The relative efficiency of physical quenching among tocopherol isomers is generally α ≥ β > γ > δ. asm.org However, the chemical reactivity order is α > γ > δ > β. asm.org Studies on the photosensitized oxidation of lard showed that this compound prevented oxidation by quenching singlet oxygen, with quenching rates varying depending on the measurement method. koreascience.krresearchgate.net
Phenolic Hydrogen Donation to Free Radicals
The primary mechanism of action for all tocopherols, including this compound, as chain-breaking antioxidants is the donation of their phenolic hydrogen atom to free radicals. atamanchemicals.commdpi.comcaldic.commdpi.com This process, known as hydrogen atom transfer (HAT), neutralizes the radical and terminates the oxidative chain reaction. mdpi.commdpi.com The efficiency of this donation is influenced by the bond dissociation enthalpy (BDE) of the hydroxyl group on the chromanol ring. caldic.commdpi.com this compound has a slightly higher BDE (80 kcal/mole) compared to alpha-tocopherol (76 kcal/mole), suggesting a somewhat lower intrinsic reactivity in donating its hydrogen atom. caldic.com Despite this, its structure, with fewer methyl groups on the chromanol ring, may allow for better access of radicals to the hydroxyl group in certain environments. ebi.ac.uk
Regeneration from Tocopheroxyl Radicals via Redox Cycling (e.g., by Ascorbate)
After donating a hydrogen atom, this compound becomes a delta-tocopheroxyl radical. This radical is relatively stable and less reactive, but for sustained antioxidant protection, it needs to be regenerated back to its active form. nih.gov This regeneration can occur through redox cycling with other antioxidants, most notably ascorbate (B8700270) (vitamin C). wikipedia.orgnih.gov Ascorbate can donate a hydrogen atom to the tocopheroxyl radical, thereby regenerating the original tocopherol molecule and becoming an ascorbyl radical itself. wikipedia.orgnih.gov However, some studies under nearly anaerobic conditions did not observe the expected regeneration of tocopherols by an ascorbate derivative, suggesting that the experimental conditions can significantly influence this interaction. iiarjournals.orgnih.gov Interestingly, a synergistic antioxidant effect was observed for this compound in the presence of flavonoids like (–)-epicatechin (EC) and (–)-epigallocatechin gallate (EGCG), suggesting that flavonoids can also regenerate this compound from its radical form. iiarjournals.orgnih.govresearchgate.net This regeneration of this compound by flavonoids may be attributed to the lower steric hindrance of the monomethyl tocol (B1682388) structure of this compound. ebi.ac.ukiiarjournals.orgresearchgate.net
Pro-oxidant Effects at High Concentrations: Theoretical Frameworks and Experimental Observations
While known for its antioxidant properties, under certain conditions, particularly at high concentrations, this compound can exhibit pro-oxidant effects. mdpi.com This paradoxical behavior has been observed with other tocopherols as well. researchgate.nethogrefe.com The proposed mechanisms for this pro-oxidant activity include the tocopheroxyl radical, formed after scavenging a free radical, participating in chain transfer reactions by abstracting a hydrogen atom from fatty acids or hydroperoxides. researchgate.net This can initiate new oxidation chains, especially when the concentration of tocopherol is high relative to the concentration of radicals. researchgate.netahajournals.org Studies have shown that at concentrations higher than 700 ppm, some tocopherols can act as pro-oxidants. mdpi.com However, in some studies, this compound did not show any pro-oxidant effects and exhibited antioxidant activity in a concentration-dependent manner, unlike alpha-tocopherol which showed pro-oxidant effects at higher concentrations. mdpi.com
Interactive Data Tables
Table 1: Comparison of Tocopherol Antioxidant Properties
| Property | Alpha-Tocopherol | Beta-Tocopherol | Gamma-Tocopherol (B30145) | This compound |
|---|---|---|---|---|
| In Vitro Antioxidant Potency | Lower | Intermediate | Higher | Highest vitablend.nl |
| Lipid Peroxyl Radical Reaction Rate (10⁶/M·s at 30°C) | 2.35 caldic.com | N/A | 1.59 caldic.com | 0.65 caldic.com |
| Physical Singlet Oxygen Quenching | Highest asm.org | High asm.org | Lower asm.org | Lowest asm.org |
| Chemical Singlet Oxygen Reactivity | Highest asm.org | Lowest asm.org | Intermediate asm.org | Low asm.org |
| Bond Dissociation Enthalpy (kcal/mole) | 76 caldic.com | 78 caldic.com | 78 caldic.com | 80 caldic.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| alpha-Tocopherol |
| beta-Tocopherol |
| gamma-Tocopherol |
| Ascorbate (Vitamin C) |
| (–)-epicatechin (EC) |
| (–)-epigallocatechin gallate (EGCG) |
| Lipid peroxyl radicals (LOO•) |
| Lipid hydroperoxides (LOOH) |
Cellular and Subcellular Interactions
Integration within Biological Membranes and Lipid Bilayers
This compound, as a lipophilic molecule, readily partitions into biological membranes. rsc.org Its structural orientation within the lipid bilayer is crucial to its function. The chromanol head of this compound is positioned near the hydrophilic head of the lipids, while its phytyl tail extends into the hydrophobic core of the membrane. researchgate.net This alignment allows the hydroxyl group on the chromanol ring to interact with the polar regions of the membrane, while the hydrophobic tail is stabilized within the nonpolar lipid acyl chains. researchgate.net
The integration of this compound into the lipid bilayer influences membrane properties. It has been shown to reduce membrane permeability and increase its stability. researchgate.net This stabilization effect is thought to arise from the formation of complexes between this compound and membrane lipids, which can help to counteract the destabilizing effects of certain lipid components like free fatty acids. caldic.com The interaction of tocopherols with phospholipids (B1166683) can lead to more ordered membrane structures. Studies using X-ray diffraction on hydrated lipid multibilayers have shown that all tocopherols, including this compound, can promote a more organized "ripple phase" in a manner similar to cholesterol. uwindsor.ca
The specific location and dynamic behavior of this compound within the membrane are key to understanding its mechanisms of action, including its role as an antioxidant in protecting against lipid peroxidation. uwindsor.ca The depth of the chromanol ring within the bilayer can be influenced by factors such as the degree of unsaturation and disorder of the phospholipid acyl chains. uwindsor.ca While much of the biophysical research has focused on alpha-tocopherol, the growing interest in the distinct biological activities of non-alpha-tocopherols like this compound has prompted more specific investigations into their behavior within bilayers. uwindsor.ca
Modulation of Signal Transduction Pathways
This compound is involved in various cellular processes, including immune function, cell signaling, and the regulation of gene expression. atamanchemicals.com Its ability to modulate signal transduction pathways is a key aspect of its biological activity, often independent of its antioxidant properties. mdpi.comnih.gov
One of the well-documented non-antioxidant functions of tocopherols is the inhibition of Protein Kinase C (PKC) activity. mdpi.comresearchgate.netcambridge.org PKC is a critical enzyme in signal transduction, and its inhibition can affect various cellular processes, including cell proliferation. cambridge.orgdrugbank.com Studies have shown that this compound can inhibit the activation of PKCα. drugbank.com For instance, in normal mammary epithelial cells, the antiproliferative effects of this compound are associated with a reduction in the translocation of PKCα from the cytosol to the membrane, which is a key step in its activation. drugbank.com This inhibitory effect on PKC appears to be a common mechanism through which various tocopherols, including this compound, exert their effects on cell growth and signaling. mdpi.comresearchgate.net
This compound is recognized for its antioxidant properties, which involve the scavenging of free radicals and the inhibition of lipid oxidation. atamanchemicals.com It protects membrane lipids from oxidative damage by donating a hydrogen atom from its phenolic group to lipid free radicals. atamanchemicals.com This action helps to mitigate the damaging effects of reactive oxygen species (ROS).
In studies on estrogen-induced oxidative stress in breast cancer cells, this compound has been shown to decrease the levels of oxidative stress markers. nih.gov Specifically, it has been found to reduce levels of 8-hydroxy-2'-deoxyguanosine (B1666359), a marker of oxidative DNA damage. nih.gov This suggests that this compound can protect cells from the genotoxic effects of ROS. Interestingly, under certain conditions, some tocopherols, including this compound, have been observed to exhibit pro-oxidant activity, which can lead to the induction of oxidative stress and subsequent modulation of stress-activated signaling pathways. nih.gov
Regulation of Gene Expression
This compound has been shown to regulate the expression of a wide array of genes involved in critical cellular processes. atamanchemicals.comresearchgate.net This regulation can occur through the modulation of various transcription factors and signaling pathways. researchgate.netresearchgate.net
This compound has demonstrated significant effects on the expression of genes that control cell proliferation and apoptosis (programmed cell death).
Cell Proliferation-Related Genes:
Cyclin D1 and c-Myc: this compound has been found to inhibit the expression of genes that promote cell cycle progression, such as Cyclin D1 and c-Myc. nih.gov In estrogen-stimulated breast cancer cells, treatment with this compound led to a decrease in the mRNA and protein levels of both Cyclin D1 and c-Myc. nih.govmedchemexpress.comresearchgate.net This down-regulation of key cell cycle regulators contributes to the anti-proliferative effects of this compound. nih.govresearchgate.net
Apoptosis-Related Genes:
BAX and Bcl-2: this compound can modulate the balance between pro-apoptotic and anti-apoptotic proteins. It has been shown to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. aacrjournals.orgnih.govnih.govresearchgate.net This shift in the BAX/Bcl-2 ratio favors the induction of apoptosis.
Caspases and PARP: The execution of apoptosis is carried out by a family of proteases called caspases. This compound treatment has been associated with an increase in the levels of cleaved (active) caspase-3 and caspase-9. aacrjournals.orgnih.govnih.gov The activation of these caspases leads to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. aacrjournals.orgnih.govnih.govpnas.org
XIAP: this compound has also been shown to inhibit the expression of the X-linked inhibitor of apoptosis protein (XIAP), which is an endogenous inhibitor of caspases. aacrjournals.orgnih.govnih.gov By reducing XIAP levels, this compound can further promote the apoptotic cascade.
The following table summarizes the observed effects of this compound on key cell proliferation and apoptosis-related genes and proteins based on multiple research findings.
| Gene/Protein | Function | Effect of this compound | Cell/Tissue Model |
| Cyclin D1 | Promotes cell cycle progression | Decreased expression nih.govresearchgate.net | Estrogen-stimulated MCF-7 breast cancer cells nih.govmedchemexpress.com |
| c-Myc | Oncogene, regulates cell cycle | Decreased expression nih.govresearchgate.netaacrjournals.org | Estrogen-stimulated MCF-7 breast cancer cells nih.govmedchemexpress.com |
| BAX | Pro-apoptotic protein | Increased protein levels aacrjournals.orgnih.govnih.gov | Mammary tumors in rats aacrjournals.orgnih.govnih.gov |
| Bcl-2 | Anti-apoptotic protein | Decreased protein levels aacrjournals.orgnih.govnih.gov | Mammary tumors in rats aacrjournals.orgnih.govnih.gov |
| Caspase-3 | Executioner caspase in apoptosis | Increased cleavage (activation) aacrjournals.orgnih.govnih.gov | Mammary tumors in rats aacrjournals.orgnih.govnih.gov |
| Caspase-9 | Initiator caspase in apoptosis | Increased cleavage (activation) aacrjournals.orgnih.govnih.gov | Mammary tumors in rats aacrjournals.orgnih.govnih.gov |
| PARP | DNA repair enzyme, cleavage indicates apoptosis | Increased cleavage aacrjournals.orgnih.govnih.govpnas.org | Mammary tumors in rats, LNCaP prostate cancer cells aacrjournals.orgnih.govnih.govpnas.org |
| XIAP | Inhibitor of apoptosis protein | Decreased protein levels aacrjournals.orgnih.govnih.gov | Mammary tumors in rats aacrjournals.orgnih.govnih.gov |
Effects on Estrogen-Related Genes (e.g., TFF/pS2, Cathepsin D, Progesterone (B1679170) Receptor)
This compound has demonstrated notable effects on the expression of estrogen-related genes, which are implicated in the proliferation of certain cancer cells. In studies involving estrogen-stimulated breast cancer cells (MCF-7), this compound, along with gamma-tocopherol, has been shown to inhibit the expression of several estrogen-related genes. nih.govresearchgate.nettocotrienolresearch.org This includes the downregulation of trefoil factor 1 (TFF1/pS2), cathepsin D, and the progesterone receptor. nih.govresearchgate.netoup.com
Research indicates that while estrogen treatment upregulates the mRNA and protein levels of these markers, the presence of this compound can counteract this stimulation. nih.govoup.com For instance, in MCF-7 cells, this compound treatment decreased the estrogen-induced mRNA levels of TFF/pS2, cathepsin D, and the progesterone receptor. nih.gov This inhibitory effect was also observed at the protein level. nih.gov Interestingly, alpha-tocopherol, another isomer of vitamin E, showed little to no inhibitory effect and, in some cases, even increased the protein levels of TFF/pS2 and cathepsin D. nih.gov
Furthermore, in a tumorsphere model of MCF-7 cells, which enriches for cancer stem cells, this compound was also effective in downregulating the estrogen-stimulated expression of these same genes: TFF/pS2, cathepsin D, and progesterone receptor, as well as SERPINA1. oup.comaacrjournals.org This suggests that this compound's regulatory action on estrogen-related genes extends to the cancer stem cell population. oup.comaacrjournals.org
Regulation of Androgen Receptor (AR) Activity (e.g., PSA levels)
This compound has been identified as a potent inhibitor of androgen receptor (AR) activity, a key signaling pathway in prostate cancer. nih.govacs.org Studies have shown that treatment with this compound leads to a significant suppression of AR activity and a subsequent decrease in the levels of prostate-specific antigen (PSA), a downstream target of AR signaling. nih.govacs.orgnih.gov
In human prostate cancer cell lines, such as LNCaP and CWR22Rv1, this compound demonstrated a more potent inhibitory effect on AR activation and PSA levels compared to alpha-tocopherol. nih.govacs.org For example, in CWR22Rv1 cells treated with DHT (an androgen), this compound significantly inhibited the DHT-induced increase in PSA levels, an effect that was much stronger than that observed with alpha-tocopherol. nih.govacs.org This suppression of the AR signaling pathway is considered a key mechanism through which this compound inhibits the growth and induces apoptosis in androgen-sensitive prostate cancer cells. nih.govacs.org
The inhibitory effect of this compound on AR signaling is not due to a decrease in the expression of the AR protein itself, suggesting a more direct modulation of the receptor's activity. aacrjournals.org
Modulation of Cell Cycle Markers (e.g., p53, p21)
This compound influences the cell cycle by modulating key regulatory proteins, thereby inhibiting cancer cell proliferation. nih.govaacrjournals.org Research has shown that dietary administration of this compound can increase the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitor p21 in mammary tumors. nih.govaacrjournals.org
The upregulation of p53 is significant as it can positively regulate other important proteins like PTEN and p21, leading to increased apoptosis and reduced cell-cycle progression. researchgate.net In line with this, studies have demonstrated that both the protein and mRNA levels of p21 are increased by this compound treatment. nih.govaacrjournals.org This increase in p21, a potent CDK inhibitor, contributes to cell cycle arrest. nih.govaacrjournals.org
In contrast, the mRNA levels of p53 did not appear to change with tocopherol treatment, suggesting that the regulation by this compound might occur at the post-transcriptional level for this particular marker. nih.govaacrjournals.org The modulation of these cell cycle markers is a critical component of this compound's anti-tumorigenic activity. nih.govaacrjournals.orgtiiips.com
Influence on Survival Markers (e.g., PPARγ, PTEN, phospho-Akt)
This compound exerts a significant influence on key cell survival pathways. One of the notable effects is the upregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov Both mRNA and protein levels of PPARγ have been shown to increase with this compound treatment. nih.govaacrjournals.org The induction of PPARγ is believed to play a role in inhibiting cell proliferation and inducing apoptosis. nih.gov
Furthermore, this compound modulates the PTEN/Akt signaling pathway, which is crucial for cell survival. nih.govaacrjournals.org It upregulates the tumor suppressor PTEN at both the mRNA and protein levels. nih.govaacrjournals.org An increase in PTEN leads to the downregulation of phosphorylated Akt (phospho-Akt), a key protein in a major cell survival pathway. nih.govaacrjournals.orgresearchgate.net By inhibiting the Akt pathway, this compound promotes apoptosis and reduces cell survival. researchgate.net This effect on the PPARγ and PTEN/phospho-Akt pathways highlights a multi-pronged approach by which this compound can inhibit cancer cell survival. nih.govaacrjournals.orgtiiips.com
Interactions with Reactive Nitrogen Species (RNS)
This compound is an effective scavenger of reactive nitrogen species (RNS), thereby mitigating nitrosative stress. nih.govnih.gov A key marker of nitrosative stress is nitrotyrosine, which is formed by the reaction of peroxynitrite with tyrosine residues in proteins. nih.govpagepress.org
Studies have demonstrated that this compound can directly trap these nitrosative species, leading to a reduction in nitrotyrosine levels. nih.govresearchgate.nettocotrienolresearch.orgnih.gov In animal models of breast cancer, dietary administration of this compound resulted in a significant decrease in nitrotyrosine levels in mammary gland tissue. nih.gov Similarly, in estrogen-stimulated breast cancer cells, this compound was shown to decrease the levels of estrogen-induced nitrosative stress markers, including nitrotyrosine. nih.govresearchgate.nettocotrienolresearch.org This ability to directly combat nitrosative stress is a significant aspect of this compound's protective and anti-carcinogenic properties. nih.govum.edu.myresearchgate.net
Interactions with Other Biological Molecules
The biological activities of this compound are also influenced by its interactions with other molecules within the cellular environment. For instance, its efficacy in regulating estrogen-related genes is in contrast to that of alpha-tocopherol, which can sometimes have an opposing effect. nih.gov This highlights the importance of the specific tocopherol isomer in determining the biological outcome.
Furthermore, the metabolism of this compound can be influenced by other factors. For example, its metabolism may be affected by the Nrf2 pathway, which plays a role in the antioxidant response. um.edu.my The interplay between different tocopherol isoforms is also noteworthy, as dietary supplementation with one form can affect the serum levels of others. tiiips.comresearchgate.net
The ability of this compound to modulate various signaling pathways, such as those involving PPARγ and the androgen receptor, indicates a complex network of interactions with transcription factors and other signaling proteins. nih.govnih.gov These interactions ultimately contribute to the diverse biological effects attributed to this compound.
Synergistic and Antagonistic Effects with Other Antioxidants (e.g., Vitamin C, Flavonoids)
The antioxidant capacity of this compound can be influenced by the presence of other antioxidants, leading to either enhanced (synergistic) or diminished (antagonistic) effects.
Synergism with Flavonoids:
Research has demonstrated a notable synergistic antioxidant effect between this compound and certain flavonoids, such as (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG). iiarjournals.orgebi.ac.ukresearchgate.netnih.gov This synergy is particularly evident under nearly anaerobic conditions. iiarjournals.orgebi.ac.ukresearchgate.netnih.gov The proposed mechanism involves the regeneration of this compound by flavonoids. ebi.ac.ukresearchgate.netnih.gov As a monomethyl tocol, this compound has lower steric hindrance, which may facilitate its regeneration by flavonoids. ebi.ac.ukresearchgate.netnih.gov This is in contrast to other tocopherols like alpha-, beta-, and gamma-tocopherol, where the addition of EC and EGCG has been observed to decrease their antioxidant activity. iiarjournals.orgebi.ac.ukresearchgate.netnih.gov The interaction between flavonoids and this compound is believed to delay the oxidation of low-density lipoprotein (LDL). researchgate.net A patent has also highlighted the synergistic antioxidant properties of a combination of this compound and polyphenols in preventing LDL oxidation. google.com
Interaction with Vitamin C (Ascorbic Acid):
The interaction between this compound and vitamin C appears to be additive rather than synergistic in some contexts. researchgate.netresearchgate.net Studies titrating binary mixtures of vitamin C and various tocopherols with ABTS radicals have shown that the total antioxidant capacity is approximately the sum of their individual capacities. researchgate.netresearchgate.net In these assays, the antioxidant capacity of tocopherols was ranked as β-tocopherol < α-tocopherol < δ-tocopherol < γ-tocopherol. researchgate.net While some in vitro studies suggest vitamin C may enhance the effects of tocopherols by reducing tocopheroxyl radicals, direct evidence for regeneration of this compound by ascorbate under all conditions is not consistent. iiarjournals.orgclinicaterapeutica.it For instance, under anaerobic experimental conditions, the regeneration of vitamin E by an ascorbate derivative was not observed. iiarjournals.orgebi.ac.uknih.gov
Antagonistic Effects:
In some scenarios, interactions can be antagonistic. For example, while this compound shows synergy with certain flavonoids, other tocopherols exhibit reduced antioxidant activity in their presence. iiarjournals.orgebi.ac.ukresearchgate.netnih.gov Similarly, the combination of an ascorbate derivative with EC or EGCG has shown a prooxidative radical-scavenging effect. researchgate.net
Table 1: Interaction of this compound with Other Antioxidants
| Interacting Antioxidant | Observed Effect | Experimental Conditions | Proposed Mechanism | Reference |
|---|---|---|---|---|
| (-)-Epicatechin (EC) | Synergistic | Nearly anaerobic | Regeneration of this compound | iiarjournals.orgebi.ac.ukresearchgate.netnih.gov |
| (-)-Epigallocatechin gallate (EGCG) | Synergistic | Nearly anaerobic | Regeneration of this compound | iiarjournals.orgebi.ac.ukresearchgate.netnih.gov |
| Vitamin C (Ascorbic Acid) | Additive | Aqueous solution, ABTS radical assay | Sum of individual antioxidant capacities | researchgate.netresearchgate.net |
| L-ascorbyl 2,6-dibutyrate (ASDB) | No regeneration observed | Nearly anaerobic | Dependent on experimental conditions | iiarjournals.orgebi.ac.uknih.gov |
Interactions with Lipids (e.g., Phospholipids, Lipid Hydroperoxides)
This compound's lipophilic nature dictates its significant interactions with various lipid species, influencing lipid oxidation processes.
Interaction with Phospholipids:
Phospholipids containing amino groups, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), can act synergistically with tocopherols to inhibit lipid oxidation. nih.govresearchgate.netacs.org This synergistic activity stems from the ability of these phospholipids to regenerate tocopherols from their oxidized state. nih.govresearchgate.netacs.org Studies in oil-in-water emulsions have shown that this compound in combination with PE exhibits greater antioxidant activity compared to alpha-tocopherol with PE. nih.govacs.org For instance, in an emulsion with Tween 20 as the emulsifier, PE and PS significantly extended the hexanal (B45976) lag phase in the presence of this compound. umass.edu Specifically, PS demonstrated a greater synergistic effect than PE when Tween 20 was the emulsifier. nih.govacs.org When bovine serum albumin (BSA) was used as the emulsifier, both PE and PS showed similar antioxidant activity with alpha-tocopherol, but still effectively extended the lag phase with this compound. nih.govacs.orgumass.edu
Interaction with Lipid Hydroperoxides:
This compound interacts with lipid hydroperoxides, which are primary products of lipid oxidation. However, its effectiveness compared to other tocopherols can vary. In some studies, samples containing this compound accumulated a remarkably higher content of hydroperoxides during the induction period of oxidation. ebi.ac.uk The antioxidant activity of tocopherols in vegetable oil is generally in the order of α-tocopherol > γ-tocopherol > δ-tocopherol. caldic.com The degradation of tocopherols, including this compound, is influenced by the oxidation of unsaturated lipids, as they donate a phenolic hydrogen to lipid peroxy radicals. caldic.com The rate of scavenging lipid peroxyl and alkoxyl radicals by tocopherols follows the order of α-tocopherol > γ-tocopherol > δ-tocopherol. nih.gov The reaction products of this compound during lipid peroxidation are similar to those of alpha-tocopherol, and the resulting tocopheroxyl radicals can form dimeric products that retain antioxidant activity. jst.go.jp
Table 2: Interaction of this compound with Lipids
| Interacting Lipid | Observed Effect | Experimental System | Key Findings | Reference |
|---|---|---|---|---|
| Phosphatidylethanolamine (PE) | Synergistic antioxidant activity | Oil-in-water emulsions | Greater antioxidant activity with δ-tocopherol than α-tocopherol. nih.govacs.org Extends lag phase of oxidation. umass.edu | nih.govacs.orgumass.edu |
| Phosphatidylserine (PS) | Synergistic antioxidant activity | Oil-in-water emulsions | Displayed greater synergism than PE with Tween 20 emulsifier. nih.govacs.org Extends lag phase of oxidation. umass.edu | nih.govacs.orgumass.edu |
| Lipid Hydroperoxides | Antioxidant/Pro-oxidant behavior | Various lipid systems | Higher accumulation of hydroperoxides in some systems. ebi.ac.uk Scavenges lipid peroxy radicals. caldic.comnih.gov | ebi.ac.ukcaldic.comnih.gov |
Research on Biological Effects in Experimental Systems
In Vitro Cellular Models
Delta-tocopherol has demonstrated significant inhibitory effects on the growth of various cancer cell lines. Studies have shown that it can suppress proliferation and induce apoptosis, or programmed cell death, in a dose-dependent manner.
In human prostate cancer cell lines (LNCaP, PC-3, and DU145), δ-tocopherol exhibited a stronger inhibitory effect on cell growth compared to other tocopherol isoforms like alpha- and gamma-tocopherol (B30145). acs.org It also proved more potent in inducing apoptosis in LNCaP cells. acs.org The mechanism behind this effect in prostate cancer cells is linked to the suppression of the androgen receptor (AR) signaling pathway and a decrease in the level of prostate-specific antigen (PSA), a downstream target of AR. acs.org Further research has indicated that the combination of gamma- and this compound can induce apoptosis in LNCaP cells through the release of cytochrome c, activation of caspase-9 and caspase-3, and cleavage of poly-ADP-ribose polymerase (PARP). acs.org
Similar effects have been observed in other cancer types. For instance, δ-tocotrienol, a related compound, showed the most potent cytotoxic capacity against human bladder cancer cells compared to other vitamin E isomers, inhibiting cell proliferation and inducing G1 phase arrest and apoptosis. plos.org In human melanoma cells (A375 and A2058), d-δ-tocotrienol also mediated a concentration-dependent suppression of proliferation, accompanied by cell cycle arrest and apoptosis. iiarjournals.org
| Cell Line | Cancer Type | Key Findings | Reference |
| LNCaP, PC-3, DU145 | Prostate Cancer | δ-Tocopherol strongly inhibited cell growth and induced apoptosis, more potently than α- or γ-tocopherol. acs.org | acs.org |
| T24, 5637 | Bladder Cancer | δ-Tocotrienol induced G1 phase cell cycle arrest and apoptosis. plos.org | plos.org |
| A375, A2058 | Melanoma | d-δ-Tocotrienol suppressed proliferation, caused G1 phase arrest, and initiated apoptosis. iiarjournals.org | iiarjournals.org |
| MCF-7 | Breast Cancer | δ-Tocopherol inhibited estrogen-stimulated cell proliferation. nih.gov | nih.gov |
This compound has shown protective effects against cellular damage caused by oxidative and nitrosative stress. In human breast cancer MCF-7 cells, δ-tocopherol was found to protect against estrogen-induced effects by inhibiting oxidative and nitrosative stress by up to 52%. researchgate.net Specifically, it decreased the levels of estrogen-induced 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a marker of oxidative DNA damage, and nitrotyrosine, a marker of nitrosative stress. nih.govaacrjournals.org While α-tocopherol did not show a similar effect on these markers, both γ- and δ-tocopherol were effective. nih.govaacrjournals.org
In osteoblastic MC3T3-E1 cells, δ-tocotrienol demonstrated a protective effect against oxidative damage induced by tert-butyl hydroperoxide (t-BHP). nih.gov This protection was attributed to a reduction in intracellular reactive oxygen species (ROS) levels and an increase in the glutathione (B108866) (GSH) to oxidized glutathione (GSSG) ratio, a key indicator of the cell's antioxidant defense system. nih.gov The mechanism appears to involve the PI3K/Akt–Nrf2 signaling pathways. nih.gov
This compound can modulate cellular adhesion and inflammatory responses. In human blood microvascular endothelial cells (BEC), δ-tocopherol, along with alpha- and gamma-tocopherol, dose-dependently reduced the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov VCAM-1 is a key molecule involved in the adhesion of leukocytes to the endothelium during inflammation. However, in lymphatic endothelial cells (LEC), no significant change in TNF-α-induced VCAM-1 expression was observed with any of the tocopherols (B72186). nih.gov
Research on tocotrienols, which are structurally similar to tocopherols, has also shed light on these effects. In human umbilical vein endothelial cells (HUVECs), δ-tocotrienol exhibited the highest inhibitory effect on monocyte adhesion to LPS-stimulated cells compared to other tocotrienol (B1241368) isomers. cabidigitallibrary.org This reduction in monocyte adhesion was positively correlated with the reduction of adhesion molecules like VCAM-1 and E-selectin, as well as the deactivation of NF-κB, a key transcription factor in inflammation. cabidigitallibrary.org
This compound has been shown to modulate markers of DNA damage, such as phosphorylated histone H2AX (γ-H2AX), which is an early indicator of DNA double-strand breaks. In estrogen-stimulated MCF-7 breast cancer cells, γ- and δ-tocopherols were able to decrease the levels of estrogen-induced DNA damage marker γ-H2AX. nih.gov Furthermore, when MCF-7 cells were treated with the chemotherapeutic drug etoposide, which induces DNA damage, α-, γ-, and δ-tocopherol all showed a modest decrease in the formation of γ-H2AX foci. nih.gov
In a study on lung tumorigenesis, the suppressive effects of δ-tocopherol were associated with its ability to inhibit the formation of γ-H2AX, as well as 8-OHdG and nitrotyrosine. acs.org Similarly, δ-tocotrienol has been found to significantly inhibit the formation of γ-H2AX foci in irradiated human hematopoietic progenitor CD34+ cells, suggesting a radioprotective effect. haematologica.org
Non-Human Animal Models
Studies in non-human animal models have provided further evidence for the cancer-inhibitory effects of this compound, particularly in hormone-dependent cancers.
In a model of estrogen-receptor positive breast cancer using N-methyl-N-nitrosourea (NMU)-treated female Sprague-Dawley rats, dietary administration of δ- and γ-tocopherols significantly inhibited hormone-dependent mammary tumorigenesis. nih.govaacrjournals.orgaacrjournals.org Specifically, tumor multiplicity was reduced by 42% in the δ-tocopherol treatment group. nih.govaacrjournals.org In contrast, α-tocopherol did not show a significant effect on tumor burden or multiplicity. nih.govaacrjournals.org The mechanisms underlying this inhibition involved the modulation of proteins related to apoptosis, cell proliferation, and cell survival pathways. nih.govaacrjournals.org However, in a model of HER-2 positive breast cancer, tocopherols did not prevent tumorigenesis. nih.govaacrjournals.orgfrontiersin.org
In prostate cancer models, δ-tocopherol has also demonstrated potent inhibitory effects. In severe combined immunodeficiency (SCID) mice with LNCaP prostate tumor xenografts, treatment with δ-tocopherol had a more potent inhibitory effect on tumor development and growth compared to α-tocopherol. acs.org In a transgenic mouse model where the activation of the AKT signaling pathway drives prostate tumorigenesis (Pten-/- mice), δ-tocopherol treatment reduced prostate adenocarcinoma multiplicity. nih.govnih.gov This effect was associated with reduced phosphorylation of AKT, decreased cell proliferation, and increased apoptosis in the prostate lesions. nih.govnih.gov Notably, α-tocopherol did not affect prostate adenocarcinoma multiplicity in this model. nih.govnih.gov Further studies have shown that δ-tocotrienol is also highly effective in inhibiting prostate cancer cell growth and carcinogenesis in these mice. aacrjournals.orgresearchgate.net
| Animal Model | Cancer Type | Key Findings | Reference |
| NMU-treated Sprague-Dawley rats | Estrogen-Receptor Positive Breast Cancer | Dietary δ- and γ-tocopherol significantly inhibited mammary tumorigenesis, reducing tumor multiplicity by 42% and 32% respectively. nih.govaacrjournals.orgaacrjournals.org | nih.govaacrjournals.orgaacrjournals.org |
| SCID mice with LNCaP xenografts | Prostate Cancer | δ-Tocopherol more potently inhibited tumor formation and growth compared to α-tocopherol. acs.org | acs.org |
| Pten-/- mice | Prostate Cancer | δ-Tocopherol reduced prostate adenocarcinoma multiplicity by inhibiting AKT activation, reducing proliferation, and increasing apoptosis. nih.govnih.gov | nih.govnih.gov |
Comparative Efficacy of this compound versus other Tocopherols in Animal Models
Research in animal models has demonstrated notable differences in the biological efficacy of various tocopherol isoforms. Studies focusing on cancer inhibition have highlighted this compound's superior activity compared to other forms, particularly alpha- and gamma-tocopherol.
In a xenograft model utilizing human lung cancer cells (H1299) in NCr nu/nu mice, this compound exhibited the most potent inhibition of tumor growth. nih.gov When administered in the diet at concentrations of 0.17% and 0.3% for 49 days, this compound significantly suppressed tumor development. nih.gov Gamma-tocopherol also showed significant, though lesser, inhibitory effects at the higher dose, whereas alpha-tocopherol (B171835) demonstrated no significant impact on tumor growth. nih.gov This pioneering in vivo assessment suggests that this compound's enhanced anticancer activity may be linked to its ability to trap reactive oxygen and nitrogen species and induce apoptosis. nih.gov
Similarly, in a model of hormone-dependent mammary tumorigenesis in rats, dietary administration of delta- and gamma-tocopherols proved effective, while alpha-tocopherol did not. aacrjournals.org In N-methyl-N-nitrosourea (NMU)-treated rats, both delta- and gamma-tocopherol significantly reduced tumor burden and multiplicity. aacrjournals.org Specifically, a 0.3% this compound diet reduced tumor multiplicity by 42% and tumor burden by 32%. aacrjournals.org In contrast, alpha-tocopherol showed no beneficial effect. aacrjournals.org These findings underscore the potential of this compound as a promising agent in specific cancer prevention models, distinguishing its efficacy from the more commonly studied alpha-tocopherol. aacrjournals.org
Some studies have also suggested that mixed tocopherols, which include this compound, may have greater antioxidant and anti-inflammatory properties than alpha-tocopherol alone. researchgate.net It has been proposed that both gamma- and this compound are crucial for preventing lipid peroxidation and may counteract potential pro-oxidant effects of alpha-tocopherol. researchgate.net
Interactive Data Table: Comparative Efficacy of Tocopherols in Cancer Inhibition (Animal Models)
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | NCr nu/nu mice | Human Lung Cancer (H1299 xenograft) | Most potent inhibitor of tumor growth compared to α- and γ-tocopherol. | nih.gov |
| This compound | Sprague-Dawley rats | Hormone-dependent Mammary Cancer (NMU-induced) | Reduced tumor multiplicity by 42% and tumor burden by 32%. | aacrjournals.org |
| gamma-Tocopherol | NCr nu/nu mice | Human Lung Cancer (H1299 xenograft) | Significant tumor growth inhibition at 0.3% dose, but less effective than δ-tocopherol. | nih.gov |
| gamma-Tocopherol | Sprague-Dawley rats | Hormone-dependent Mammary Cancer (NMU-induced) | Reduced tumor multiplicity by 32% and tumor burden by 33%. | aacrjournals.org |
| alpha-Tocopherol | NCr nu/nu mice | Human Lung Cancer (H1299 xenograft) | No significant inhibition of tumor growth. | nih.gov |
| alpha-Tocopherol | Sprague-Dawley rats | Hormone-dependent Mammary Cancer (NMU-induced) | No significant decrease in tumor burden or multiplicity. | aacrjournals.org |
Radioprotective Effects and Related Mechanisms (e.g., Growth Factors/Cytokines Elicitation)
The tocopherols, as part of the vitamin E family, are recognized for their antioxidant properties and have been investigated as potential radiation countermeasures. researchgate.net While much of the recent focus in radioprotection has been on tocotrienols, studies on tocopherols also indicate protective mechanisms beyond simple free radical scavenging. researchgate.netoup.com An important mechanism involves the elicitation of specific radioprotective growth factors and cytokines, such as Granulocyte Colony-Stimulating Factor (G-CSF). researchgate.netoup.com
Studies have shown that various tocopherol analogs can stimulate the production of G-CSF. oup.com In one study comparing several tocols, tocopherol succinate (B1194679) was found to be the most effective at stimulating G-CSF and IL-6. mdpi.com The radioprotective efficacy of some tocols has been shown to be diminished when a neutralizing antibody for G-CSF is used, confirming the crucial role of this cytokine in the protective effect. researchgate.netoup.com This suggests that the ability to induce hematopoietic cytokines is a key mechanism of radioprotection for these compounds. mdpi.com While delta-tocotrienol (B192559) has been more extensively studied for its G-CSF-mediated radioprotective effects, research indicates that various tocols, including tocopherols, can induce high levels of several cytokines. mdpi.comtocotrienol.orgunl.edu
Influence on Lipid Peroxidation and Oxidative Stress Markers in Tissues
This compound demonstrates significant efficacy in combating lipid peroxidation and reducing markers of oxidative stress in animal tissues. Its chemical structure, lacking a methyl group at the 5-position on the chromanol ring, is thought to enhance its ability to trap certain reactive species. aacrjournals.org
In a study comparing different tocopherol forms, this compound was found to be more active than alpha- or gamma-tocopherol in decreasing oxidative DNA damage in tumor cells of mice with lung cancer xenografts. nih.gov This was accompanied by a reduction in nitrotyrosine formation, a marker of reactive nitrogen species activity. nih.gov
The protective effect of tocopherols against lipid peroxidation is a well-established antioxidant mechanism. researchgate.net They function by scavenging lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation in cellular membranes. nih.gov Research has suggested that this compound possesses a stronger antioxidant potency than alpha-tocopherol in this regard. researchgate.net In studies on dogs undergoing surgery, an increase in serum malondialdehyde (MDA), a product of lipid peroxidation, indicated oxidative stress. nih.gov While this study measured endogenous tocopherol levels, it highlights the principle that tocopherols can offer a protective effect against such increases in oxidative stress markers. nih.gov
Furthermore, in a rat model of hormone-dependent breast cancer, dietary this compound was shown to modulate markers of apoptosis and cell proliferation, which are intrinsically linked to the cellular redox state. aacrjournals.org It increased levels of pro-apoptotic proteins like BAX and cleaved caspases while inhibiting anti-apoptotic markers such as Bcl-2. aacrjournals.org This modulation suggests an influence on cellular signaling pathways that are sensitive to oxidative stress.
Modulation of Immune Function
Vitamin E is a well-known modulator of the immune system, with its various isoforms capable of exerting distinct effects. nih.govnih.gov While much of the research has centered on alpha- and gamma-tocopherol, the broader family of tocopherols is recognized for its immunomodulatory potential. nih.gov Immune cells have higher concentrations of vitamin E compared to other blood cells, and it plays a role in protecting the fatty acids in their membranes from oxidation. nih.govnih.gov
Studies in animal models have shown that different tocopherols can have varied, and sometimes opposing, effects on immune responses, particularly during inflammation. For instance, in a mouse model of asthma, alpha-tocopherol supplementation was found to reduce inflammation and leukocyte recruitment, whereas gamma-tocopherol increased leukocyte influx and disease severity. aai.org These contrasting actions highlight that the immunoregulatory effects of tocopherols are not solely predicted by their antioxidant capacity but are also linked to specific modulation of cellular signaling pathways. nih.govaai.org
Pharmacokinetic Studies in Experimental Animals (e.g., Tissue Retention, Plasma Levels)
Pharmacokinetic studies in mice have provided valuable data on the absorption, distribution, and retention of this compound following high-dose dietary administration. These studies are crucial for understanding its in vivo behavior and potential pharmacological effects. nih.govmdpi.com
In a study where adult mice were given a single oral gavage of this compound at doses of 10, 50, or 250 mg/kg body weight, plasma and tissue concentrations were measured over 48 hours. nih.gov The time to reach maximum concentration (Tmax) in both plasma and liver was observed to be between 2 and 4 hours across all dosages. nih.gov Following the peak, plasma levels of this compound decreased but did not return to baseline by the 24-hour mark. nih.gov
Tissue retention analysis revealed that the liver showed the greatest retention of this compound. nih.gov In contrast, brain levels of this compound remained consistently low and did not show significant changes throughout the time course of the experiment. nih.gov
Another aspect of this research involved longer-term dietary supplementation. When mice were fed diets containing 0.33 to 1.67 g of this compound per kg of diet for one or four weeks, it resulted in a 6- to 30-fold increase in plasma and liver levels compared to baseline. mdpi.com This demonstrates a dose-dependent accumulation in these tissues. mdpi.com
Interactive Data Table: Pharmacokinetics of a Single 250 mg/kg Oral Dose of this compound in Mice
| Parameter | Tissue | Value/Observation | Reference |
| Tmax | Plasma | 2 or 4 hours | nih.gov |
| Tmax | Liver | 2 or 4 hours | nih.gov |
| Retention | Liver | Greatest retention among tissues measured. | nih.gov |
| Concentration | Brain | Remained low and unchanged. | nih.gov |
| Plasma Levels | Plasma | Decreased after Tmax but did not reach baseline by 24 hours. | nih.gov |
Plant Physiology and Metabolism Studies
Role in Plant Stress Responses (Abiotic: high light, cold, drought, heavy metal, salinity; Biotic: bacterial infection)
Tocopherols, including this compound, are crucial lipophilic antioxidants synthesized by plants that play a significant role in protecting them against a wide array of environmental stresses. researchgate.netresearchgate.net Their primary function is to protect cellular structures, particularly the photosynthetic apparatus, from oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress conditions. researchgate.net
Abiotic Stress: Plants exposed to various abiotic stresses consistently show an increase in tocopherol levels, indicating their involvement in tolerance mechanisms. nih.gov
High Light, Cold, and Drought: Tocopherols are essential in protecting the thylakoid membranes of chloroplasts from lipid peroxidation induced by high light, cold, and water deficit conditions. researchgate.netrdd.edu.iqfrontiersin.org They scavenge singlet oxygen and other ROS generated during photosynthesis, thereby maintaining membrane stability and photosynthetic function. researchgate.net Studies have shown a positive correlation between tocopherol accumulation and tolerance to these stresses. rdd.edu.iqnih.gov
Heavy Metal and Salinity: Tocopherol biosynthesis is upregulated in response to heavy metal (e.g., cadmium, copper) and salinity stress. nih.govmdpi.com This accumulation helps mitigate oxidative damage and maintain cellular homeostasis. nih.govmdpi.com In Arabidopsis, transcripts for enzymes in the vitamin E biosynthetic pathway increase upon exposure to metals. mdpi.com The level of tocopherols can be an indicator of a plant's tolerance to salt stress. nih.gov
Biotic Stress: Beyond abiotic stress, tocopherols are also involved in the plant's defense against pathogens.
Bacterial Infection: Research in Arabidopsis thaliana has revealed a role for tocopherol biosynthesis in basal immunity against bacterial pathogens like Pseudomonas syringae. nih.govfrontiersin.org Upon infection, tocopherol biosynthesis is significantly activated, leading to a strong accumulation of gamma-tocopherol in the infected leaves. nih.gov Mutant plants unable to synthesize tocopherols show increased susceptibility to the pathogen, exhibiting greater lipid peroxidation and impaired production of the defense hormone salicylic (B10762653) acid. nih.govnih.gov This indicates that tocopherols are not just antioxidants but also act as signaling molecules in the plant defense response. researchgate.net
Involvement in Intracellular Signaling in Plants (e.g., Jasmonic Acid Regulation)
This compound, as a component of the total tocopherol pool in plants, is implicated in intracellular signaling cascades, primarily through the regulation of jasmonic acid (JA). oup.com Tocopherols collectively modulate the levels of this critical plant hormone by controlling the extent of lipid peroxidation in chloroplasts. oup.comskinident.world This regulation is indirect; by limiting the non-enzymatic oxidation of lipids, tocopherols restrict the availability of lipid hydroperoxides, which are essential precursors for JA biosynthesis. oup.comskinident.world
The control of lipid peroxidation by tocopherols, including this compound, consequently influences the expression of genes responsive to jasmonic acid, which play a role in various stress responses and developmental processes. oup.com While much of the research has focused on α-tocopherol due to its higher abundance in photosynthetic tissues, this compound is a key intermediate in the biosynthesis of other tocopherols. In the tocopherol biosynthesis pathway, tocopherol cyclase catalyzes the formation of δ-tocopherol from 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ). nih.gov Subsequently, γ-tocopherol methyltransferase can convert δ-tocopherol into β-tocopherol. mdpi.com Under certain abiotic stress conditions, such as in plants overexpressing the VTE2 gene, elevated levels of γ- and δ-tocopherol have been observed, highlighting their role in the plant's stress response. mdpi.com
Studies on tocopherol-deficient mutants, such as vte1 mutants of Arabidopsis thaliana, have demonstrated that a lack of tocopherols leads to increased levels of jasmonic acid, which can result in reduced growth and an accumulation of anthocyanins. nih.govmdpi.com This evidence underscores the role of the entire tocopherol pool, including this compound, in maintaining hormonal balance and signaling integrity within the plant. nih.gov
Contributions to Photo-protection Mechanisms
This compound contributes to the intricate network of photo-protective mechanisms within plant cells, primarily by acting as a lipid-soluble antioxidant. skinident.worldtandfonline.com Tocopherols are primarily located in the chloroplast membranes, plastoglobulins, and thylakoid membranes, in close proximity to the photosynthetic machinery where reactive oxygen species (ROS) are generated. skinident.worldmdpi.com Their principal role is to protect the polyunsaturated fatty acids in these membranes from lipid peroxidation by scavenging lipid peroxyl radicals and quenching singlet oxygen. oup.comtandfonline.com
While α-tocopherol is generally considered the most potent antioxidant among the tocopherols in vivo, the antioxidant activities of the different isoforms can vary depending on the specific conditions and the experimental system. nih.gov The antioxidant activity of tocopherols in vivo is generally ranked as α > β > γ > δ. nih.gov However, some in vitro studies on the inhibition of lipid peroxidation have shown this compound to be highly effective, in some cases demonstrating superior free radical scavenging activity compared to α-tocopherol. mdpi.com One study found that in a liposome (B1194612) system, δ-tocopherol completely inhibited the lipid peroxidation reaction. mdpi.com
Impact on Cell Wall Development in Specific Plant Tissues
Research has revealed a crucial, non-antioxidant role for tocopherols in the structural development of specific plant cells, particularly in phloem transfer cells. skinident.world Evidence indicates that tocopherols are required for the proper development of the cell walls in these specialized cells, especially under cold conditions. oup.comskinident.world Phloem parenchyma transfer cells are critical for the transport of photoassimilates, and their structural integrity is vital for efficient nutrient allocation throughout the plant. nih.gov
Studies on tocopherol-deficient Arabidopsis mutants (vte1 and vte2) have shown that a lack of tocopherols leads to significant structural changes in these transfer cells during low-temperature treatment. nih.gov A key observation in these mutants is the deposition of callose in the cell walls of phloem parenchyma transfer cells, specifically at the interface with the companion cell/sieve element complex. nih.gov This abnormal callose accumulation is associated with an inhibition of photoassimilate transport. nih.govnih.gov
Regulation of Photo-assimilate Transport and Carbohydrate Metabolism
This compound, as part of the plant's total tocopherol complement, plays a significant role in the regulation of whole-plant carbon partitioning through its impact on photo-assimilate transport. frontiersin.org A substantial body of evidence from studies on tocopherol-deficient mutants in both monocot and dicot species has established a clear link between tocopherol deficiency and impaired export of sugars from source leaves. oup.comnih.gov
In tocopherol-deficient mutants of maize (sxd1), potato, and Arabidopsis (vte1, vte2), a characteristic phenotype of reduced photo-assimilate export is observed. oup.comnih.govnih.gov This impairment leads to a buildup of carbohydrates, such as soluble sugars and starch, in the source leaves. nih.govnih.gov The accumulation of these sugars can, in turn, trigger feedback mechanisms that reduce the rate of photosynthesis. nih.gov The underlying cause of this transport defect has been linked to the abnormal deposition of callose in the phloem parenchyma, which appears to block the symplastic transport route into the minor veins. nih.govnih.gov
Synthetic Chemistry of Delta Tocopherol and Analogs
Total Synthesis Approaches for Tocopherols (B72186)
The total synthesis of tocopherols is a mature field, primarily involving the strategic coupling of an aromatic head group with a lipophilic side chain. The identity of the final tocopherol isomer (alpha, beta, gamma, or delta) is determined by the methylation pattern of the hydroquinone (B1673460) precursor used. For delta-tocopherol, the synthesis begins with 2-methylhydroquinone.
Methods for Chromanol Ring Formation
The central challenge in tocopherol synthesis is the construction of the chiral chromanol ring. This is typically achieved through the condensation of an appropriate hydroquinone with a C20 isoprenoid alcohol.
The most common industrial method involves an acid-catalyzed condensation of a hydroquinone with isophytol (B1199701). fao.org This reaction, often a Friedel-Crafts type alkylation followed by cyclization, forms the chromanol ring system. A variety of catalysts can be employed to facilitate this transformation.
Table 1: Catalysts for Chromanol Ring Formation
| Catalyst Type | Examples | Notes |
|---|---|---|
| Brønsted Acids | H₂SO₄, HCl | Traditional but can lead to side reactions. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Commonly used to activate the reactants and promote cyclization. frontiersin.org |
| Heterogeneous Catalysts | Aluminosilicates (e.g., Tseokar-10, Pentasil) | Offer advantages in catalyst recovery and reuse; have been shown to be effective in condensing hydroquinones with isoprenoid alcohols. researchgate.net |
| Organocatalysts | Chiral Hypoiodite Catalysts | A "green" chemistry approach that allows for enantioselective synthesis of the chiral chromanol core. acs.org |
The discovery of tocopherol cyclase enzymes in nature has inspired biomimetic approaches. These strategies aim to mimic the enzyme's ability to cyclize a hydroquinone precursor containing the phytyl tail, often involving high-energy conformations stabilized by specific reagents to facilitate the ring closure. researchgate.net
Construction of the Saturated Phytyl Side Chain
The 16-carbon saturated phytyl side chain is a defining feature of tocopherols. In most large-scale synthetic routes, this chain is introduced as a complete unit using synthons like phytol (B49457) or isophytol. fao.org The synthesis of these synthons is a critical preceding step.
When unsaturated precursors are used for the side chain, a hydrogenation step is required to achieve the final saturated structure. For instance, if geranylgeraniol (B1671449) is used as a starting material, its double bonds must be reduced to yield the phytyl structure. acs.org This is typically accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). mdpi.com
Use of Biologically Derived Precursors in Synthesis (e.g., Geranylgeraniol)
Increasing interest in sustainable and "green" chemistry has led to the exploration of biologically derived molecules as starting materials for tocopherol synthesis. Geranylgeraniol, a diterpene alcohol produced by various organisms, is a key precursor. researchgate.netresearchgate.net
Chemical routes have been developed to convert geranylgeraniol into a suitable side-chain synthon for tocopherol production. acs.org One such pathway involves:
Allylic Epoxidation of geranylgeraniol.
Hydrogenation of the remaining double bonds to form epoxyphytol.
Deoxygenation of epoxyphytol using reagents like methylrhenium trioxide/triphenylphosphine to generate a mixture of phytol and isophytol. acs.org
This resulting mixture can serve as a "plug-in" replacement for petrochemically derived isophytol in the classic condensation reaction with a hydroquinone to form the tocopherol structure. acs.org
Synthesis of this compound Analogs
The chemical modification of the this compound structure is pursued to create analogs for research, aiming to probe structure-activity relationships or to improve physical properties like water solubility.
Modifications to the Chromanol Ring
Modifications to the chromanol ring of tocopherols can involve altering or adding substituents to the aromatic portion of the molecule. While much of the literature focuses on α-tocopherol, the synthetic principles are applicable to the δ-tocopherol scaffold. Such modifications are used to create novel compounds for evaluating antioxidant or other biological activities. brieflands.comacs.org
Examples of chromanol ring modifications include:
Introduction of new functional groups: Researchers have synthesized analogs by adding groups other than the native methyl and hydroxyl groups to the aromatic ring to investigate their effects. rsc.org
Alkylation at different positions: While the methylation pattern defines the tocopherol isomers, other alkyl groups can be introduced to create novel analogs. mdpi.com
Synthesis of fluorescent analogs: For research on intracellular transport, fluorescent tags like nitrobenzoxadiazole (NBD) or dipyrrometheneboron difluoride (BODIPY) have been attached to the chromanol structure, often via a linker, to allow for visualization. nih.gov
Derivatization for Specific Research Applications (e.g., Water-Soluble Prodrugs)
This compound, like all tocopherols, is highly lipophilic and practically insoluble in water. foodb.ca To overcome this limitation for certain research and parenteral applications, water-soluble prodrugs are synthesized. This strategy typically involves masking the phenolic hydroxyl group at the C-6 position with a polar moiety. nih.gov The resulting ester or ether linkage is designed to be cleaved by endogenous enzymes, such as esterases, to release the active tocopherol in vivo. researchgate.net
Table 2: Examples of Water-Soluble Tocopherol Prodrugs
| Prodrug Type | Synthetic Strategy | Polar Moiety | Reference |
|---|---|---|---|
| Carboxylic Acid Esters | Reaction with succinic anhydride (B1165640) in the presence of a base (e.g., triethylamine). | Succinate (B1194679) | mdpi.comgoogle.com |
| Phosphate (B84403) Esters | Reaction with a phosphorylating agent, such as dibenzyl phosphorochloridate, followed by deprotection. | Phosphate (e.g., α-TP) | mdpi.comgoogle.com |
| Amino Acid Esters | Esterification with N-protected amino acids followed by deprotection. | Amino acid (e.g., N,N-dimethylglycine) | nih.govresearchgate.net |
| Glycoside Derivatives | Enzyme-catalyzed transglycosylation using α-glucosidase and a sugar like maltose. | Glucoside (e.g., TMG) | nih.govnih.gov |
These derivatization strategies create compounds with significantly improved aqueous solubility, facilitating their use in a wider range of experimental systems. nih.govjst.go.jp
Delta Tocopherol in Food Science Research
Role as a Food Antioxidant
As a lipophilic antioxidant, delta-tocopherol is primarily located in cell membranes or with storage lipids. skinident.world This positioning allows it to efficiently counteract lipid oxidation, a major cause of food spoilage that leads to the development of off-flavors and the degradation of nutritional quality. cirad.frresearchgate.net
The primary antioxidant mechanism of this compound in lipid-based systems involves its role as a free-radical scavenger. mdpi.com It interrupts the propagation stage of lipid autoxidation by donating a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical (ROO•). skinident.worldmdpi.com This action converts the highly reactive peroxyl radical into a more stable hydroperoxide, effectively breaking the oxidation chain reaction. skinident.world
The resulting tocopheroxyl radical is comparatively stable and less likely to initiate new oxidation chains. mdpi.com In the case of gamma- and delta-tocopherols, these radicals tend to react with each other to form dimer products that can still function as antioxidants. jst.go.jp This chain-breaking ability makes tocopherols (B72186), including this compound, suitable for protecting against lipid oxidation in food products. nih.gov
The induction period is a measure of an oil's resistance to oxidation. The addition of this compound has been shown to effectively extend this period in various oils and emulsions. Research using the Rancimat method, an accelerated oxidation test, demonstrated that at 90°C, this compound acts as a highly active antioxidant, significantly increasing the induction period of oils. nih.govmdpi.com
The end of the induction period in oils often coincides with the complete depletion of the tocopherols present. mdpi.com After this point, the rate of oxidation accelerates rapidly. mdpi.com Studies on irradiated vegetable oils, such as sunflower and soybean oil, have shown that while irradiation decreases the oils' resistance to oxidation, the addition of this compound can minimize this effect and prolong the induction period. mdpi.comresearchgate.net
Table 1: Effect of δ-Tocopherol Addition on the Induction Period of Irradiated Vegetable Oils
| Oil Type | Irradiation Dose (kGy) | δ-Tocopherol Added (ppm) | Induction Period (hours) |
|---|---|---|---|
| Sunflower Oil | 0 | 0 | 5.85 |
| 3 | 0 | 2.18 | |
| 3 | 100 | 2.47 | |
| 3 | 200 | 2.65 | |
| 3 | 300 | 2.81 | |
| Soybean Oil | 0 | 0 | 6.24 |
| 3 | 0 | 2.41 | |
| 3 | 100 | 2.64 | |
| 3 | 200 | 2.92 | |
| 3 | 300 | 3.25 |
Data sourced from a study on the effects of γ-irradiation on vegetable oils. mdpi.com
The effectiveness of this compound as an antioxidant is not solely dependent on its chemical reactivity but is also influenced by a range of physical and chemical factors within the food matrix. cirad.frresearchgate.net These factors include the antioxidant's concentration, temperature, and the polarity of the medium. researchgate.net
In complex systems like oil-in-water emulsions, the physical location of the antioxidant is a critical determinant of its efficacy. sci-hub.se For an antioxidant to be effective in an emulsion, it must be present at the oil-water interface where lipid oxidation is often initiated. mdpi.comacs.org The efficiency of this compound can be significantly affected by the type and concentration of surfactants used in the emulsion. mdpi.comresearchgate.net The charge of the surfactant can alter the distribution of the antioxidant, with studies showing that the effective concentration of this compound at the interfacial region plays a central role in determining the oxidative stability of the emulsion. mdpi.comnih.gov For instance, in one study, the relative oxidative stability of emulsions in the presence of δ-TOC followed the order: anionic surfactant (SDS) ≈ neutral surfactant (Tween 20) << mixed surfactant (Tween 20/CTAB) < cationic surfactant (CTAB). nih.gov This was correlated with the effective interfacial concentrations of this compound in the various emulsions. nih.gov
The antioxidant activity of tocopherol homologs can also vary between different types of lipid systems. While α-tocopherol may be more effective in bulk oil, the more polar this compound has been found to have better antioxidant activity in oil-in-water emulsions. mdpi.com
Synergistic Interactions with Other Food Components
The antioxidant capacity of this compound can be enhanced when used in combination with other compounds, leading to synergistic or additive effects. nih.gov
A notable synergistic effect has been observed between this compound and alpha-tocopherol (B171835). In a study on sunflower and olive pomace oils, a mixture of α-tocopherol and δ-tocopherol in a 7:1 molar ratio was found to be more effective at protecting the oils from oxidation than either compound alone. nih.gov This synergistic combination also reduced the degradation rate of both tocopherol homologs during accelerated oxidation. nih.gov
Table 2: Degradation of α-Tocopherol and δ-Tocopherol in Sunflower Oil After 24h Rancimat Incubation
| Sample | % Decrease in α-Tocopherol | % Decrease in δ-Tocopherol |
|---|---|---|
| Control | ~56% | ~25% |
| 7:1 (α-T/δ-T) Mixture | ~46% | ~33% |
Data indicates that in the synergistic mixture, the degradation of α-tocopherol was lessened. nih.gov
Furthermore, this compound exhibits synergistic antioxidant activity with certain flavonoids, such as (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG). ebi.ac.ukiiarjournals.org This effect is attributed to the potential for flavonoids to regenerate this compound from its radical form. ebi.ac.ukiiarjournals.org This regenerative capacity may be influenced by the monomethyl structure of this compound, which presents lower steric hindrance compared to other tocopherols. ebi.ac.uk
This compound can also act as a co-antioxidant, protecting other tocopherols from degradation. When added to seed oils prior to γ-irradiation, it significantly reduced the depletion of both α- and γ-tocopherol. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (-)-epicatechin (EC) |
| (-)-epigallocatechin gallate (EGCG) |
| alpha-tocopherol (α-T) |
| Butylated hydroxyanisole (BHA) |
| Butylated hydroxytoluene (BHT) |
| This compound (δ-T) |
| gamma-tocopherol (B30145) |
| Lipid hydroperoxide |
| Lipid peroxyl radical |
| Sodium dodecyl sulfate (B86663) (SDS) |
| Cetyltrimethylammonium bromide (CTAB) |
Future Directions and Emerging Research Areas
Elucidation of Undefined Molecular Mechanisms
While delta-tocopherol is recognized for its antioxidant properties, the precise molecular pathways through which it exerts its effects are not fully understood. nih.govatamanchemicals.com Future research is poised to unravel these intricate mechanisms, moving beyond its general role as a free-radical scavenger. nih.gov Although the exact mechanism of action has yet to be fully elucidated, this compound appears to possess the ability to scavenge free radicals, thereby protecting cells from oxidative damage. nih.govatamanchemicals.com
Key areas of investigation include:
Gene Expression Regulation: Like other tocopherols (B72186), this compound is involved in the regulation of gene expression. atamanchemicals.com However, the specific genes and signaling pathways that are uniquely modulated by this compound remain a critical area for future studies.
Enzyme Activity Modulation: Research suggests that different vitamin E isomers can have varying effects on enzyme activity. For instance, alpha-tocopherol (B171835) has been shown to inhibit protein kinase C (PKC), an effect not shared by beta-tocopherol. nih.gov Investigating how this compound influences key enzymes involved in cellular signaling and metabolism is a promising avenue.
Interaction with Cellular Receptors: The potential for this compound to act as a ligand for specific cellular receptors or transcription factors is an emerging area of interest. nih.gov Identifying these molecular targets could reveal novel, non-antioxidant functions of this isomer. nih.gov
Metabolic Pathway Influence: Studies using metabolomics have begun to shed light on how this compound affects cellular metabolism. For example, it has been found to influence protein biosynthesis, betaine (B1666868) metabolism, and the urea (B33335) cycle in cell lines. acs.orgnih.gov Further research in this area will provide a more comprehensive understanding of its metabolic impact. nih.gov
Comprehensive Investigation of Isomer-Specific Biological Activities
The different isomers of vitamin E, including tocopherols and tocotrienols, are not interchangeable in their biological functions. mdpi.comresearchgate.net While alpha-tocopherol is the most biologically active form in terms of vitamin E activity in humans, other isomers like this compound possess unique properties. nih.gov
Emerging research is focused on dissecting the specific activities of this compound, which often differ from, and in some cases surpass, those of other tocopherols:
Anti-inflammatory and Anti-carcinogenic Activities: Studies have indicated that γ-tocopherol and δ-tocopherol have stronger anti-inflammatory and anti-carcinogenic properties than α-tocopherol. oup.com This is partly attributed to their ability to quench reactive nitrogen species and inhibit enzymes like COX-2. oup.com
Inhibition of Cancer Cell Growth: In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cells, such as estrogen receptor-positive breast cancer cells, more effectively than alpha-tocopherol. oup.com
Modulation of Nuclear Receptors: this compound has been shown to be more effective than alpha-tocopherol in upregulating PPARγ, a nuclear receptor important for inhibiting cell proliferation and inducing apoptosis in breast cancer. nih.gov It also plays a role in downregulating estrogen signaling through ERα. nih.gov
A significant challenge in studying isomer-specific activities is the influence of alpha-tocopherol on the metabolism of other isomers. High doses of alpha-tocopherol can decrease the blood and tissue levels of this compound. oup.com Future research needs to account for these interactions to accurately assess the independent biological roles of this compound.
Advanced Approaches in Plant Biofortification for Enhanced this compound Content (Focus on Mechanisms)
Enhancing the nutritional content of crops through biofortification is a key strategy to address micronutrient deficiencies. For vitamin E, this often involves increasing the levels of the most active form, alpha-tocopherol. nih.gov However, there is also interest in elevating the content of other isomers like this compound, which can then be converted to more active forms or valued for its own unique properties.
The biosynthesis of tocopherols in plants is a complex process involving multiple enzymes and pathways. nih.gov Advanced biofortification strategies are focused on manipulating these pathways at a molecular level:
Overexpression of Key Biosynthetic Genes: The committed step in tocopherol synthesis is the condensation of homogentisate (B1232598) (HGA) with a phytyl pyrophosphate (PPP) side chain, catalyzed by homogentisate phytyltransferase (HPT). mdpi.com Overexpressing the gene for HPT (VTE2) has been shown to increase total tocopherol content in various plants. mdpi.com
Modulating Precursor Availability: The synthesis of tocopherols is limited by the availability of its precursors, HGA and PPP. unifr.ch Strategies to increase the pool of these precursors include overexpressing genes in the shikimate pathway (for HGA) and the methylerythritol 4-phosphate (MEP) pathway (for the isoprenoid tail). nih.govunifr.ch For instance, overexpressing the gene for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first enzyme in the MEP pathway, has been shown to double tocopherol content in Arabidopsis seedlings. unifr.ch
Targeting Downstream Conversions: In many plants, this compound is a precursor to gamma- and alpha-tocopherol. The enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene, converts δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol. csic.es By manipulating the expression of VTE4 and other methyltransferase genes like VTE3 (which encodes 2-methyl-6-phytyl-1,4-benzoquinone methyltransferase), it is possible to alter the relative amounts of the different tocopherol isomers. csic.esfrontiersin.org For example, co-expressing At-VTE3 and At-VTE4 in barley has been shown to increase δ-tocopherol content while decreasing γ-tocopherol. frontiersin.org
Enhancing Storage Capacity: A novel approach involves not just boosting synthesis but also improving the storage of tocopherols in plant tissues. Research has shown that converting chloroplasts into artificial chromoplasts by overexpressing the bacterial crtB gene can lead to increased accumulation of tocopherols. csic.es
| Gene | Enzyme | Function in Pathway | Biofortification Strategy |
|---|---|---|---|
| VTE2 (HPT) | Homogentisate Phytyltransferase | Catalyzes the first committed step in tocopherol synthesis. mdpi.com | Overexpression to increase total tocopherol content. mdpi.com |
| DXS | 1-deoxy-D-xylulose 5-phosphate synthase | First enzyme of the MEP pathway, providing the isoprenoid tail. unifr.ch | Overexpression to increase precursor supply and total tocopherols. unifr.ch |
| VTE3 | 2-methyl-6-phytyl-1,4-benzoquinone methyltransferase | Involved in the methylation steps of the chromanol ring. frontiersin.org | Manipulation to alter the ratio of tocopherol isomers. frontiersin.org |
| VTE4 (γ-TMT) | γ-Tocopherol Methyltransferase | Converts δ-tocopherol to β-tocopherol and γ-tocopherol to α-tocopherol. csic.es | Overexpression to increase α-tocopherol; modulation to alter isomer profile. csic.es |
| crtB | Phytoene synthase (bacterial) | Induces chromoplast formation, enhancing storage. csic.es | Co-expression with biosynthetic genes to increase tocopherol accumulation. csic.es |
Development of Novel Analytical Techniques for Trace Analysis and Metabolomics
Accurate and sensitive detection of this compound and its metabolites is crucial for advancing research in all the areas mentioned above. While high-performance liquid chromatography (HPLC) is a standard technique, new methods are being developed for improved resolution, speed, and detection of trace amounts. scientificlabs.co.ukaocs.org
Advanced Chromatographic Methods: Ultra-High-Pressure Liquid Chromatography (UPLC) offers faster and more efficient separation of tocopherol isomers compared to conventional HPLC. aocs.org The use of specific columns, such as pentafluorophenyl (PFP) columns, can also improve the separation of all eight tocol (B1682388) isomers (tocopherols and tocotrienols). aocs.org
Mass Spectrometry (MS) Coupling: Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and specificity for identifying and quantifying tocopherols and their metabolites. aocs.orgresearchgate.net Tandem mass spectrometry (MS/MS) allows for the identification of characteristic fragment ions, which aids in the structural elucidation of novel metabolites. scientificlabs.co.ukresearchgate.net For instance, LC-MS/MS has been used to identify numerous side-chain degradation metabolites of tocopherols in fecal, urine, and serum samples. researchgate.netnih.gov A recent LC-MS/MS method was developed for the simultaneous analysis of vitamin E acetate (B1210297) and other tocopherols in aerosol emissions, though this compound was not detected in the tested samples. nih.govnih.gov
Metabolomics Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool being applied in the field of metabolomics to study the effects of this compound. acs.orgnih.gov 1H NMR-based metabolomics has been used to compare the metabolic profiles of cell lines with and without this compound treatment, revealing changes in various metabolic pathways. acs.orgnih.gov
| Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| UPLC | Uses smaller particle sizes in the column for higher resolution and speed. | Faster and more efficient separation of tocopherol isomers. | aocs.org |
| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS/MS. | Highly sensitive and specific detection and quantification of this compound and its metabolites in complex biological samples. researchgate.netnih.gov | researchgate.netnih.gov |
| 1H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Used in metabolomics studies to analyze global metabolic changes induced by this compound. acs.orgnih.gov | acs.orgnih.gov |
Exploration of this compound in Other Non-Human Biological Systems
While much of the research on vitamin E is focused on its role in human health, this compound is also present and functional in a variety of other biological systems. nih.govatamanchemicals.com Exploring its role in these systems can provide valuable insights into its fundamental biological functions.
Plants and Algae: this compound is naturally produced in plants, algae, and some cyanobacteria. atamanchemicals.com In these organisms, it functions as an antioxidant, protecting photosynthetic tissues from oxidative damage. mdpi.com Understanding its specific roles in plant stress responses, particularly in relation to abiotic stresses like high light or drought, is an active area of research. nih.gov
Animal Models: Animal models are extensively used to study the in vivo effects of this compound. For example, studies in rodents have been crucial for understanding its metabolism and its potential anti-cancer and neuroprotective effects. mdpi.comresearchgate.net The transgenic rat for adenocarcinoma of the prostate (TRAP) model has been used to investigate the cancer-preventive activities of different tocopherol forms. nih.gov
Microorganisms: The interaction of this compound with microorganisms is a less explored but potentially fruitful area of research. This could include its effects on gut microbiota or its potential antimicrobial properties.
Aquatic Organisms: As a fat-soluble antioxidant, this compound could play a protective role against oxidative stress in aquatic organisms exposed to environmental pollutants.
The study of this compound in these diverse biological systems will not only enhance our fundamental knowledge of this vitamin E isomer but also open up new avenues for its application in agriculture, environmental science, and comparative physiology.
Q & A
Q. How can delta-Tocopherol be distinguished from other tocopherol isoforms (e.g., alpha-, gamma-) in experimental settings?
this compound can be differentiated using high-performance liquid chromatography (HPLC) with UV detection. A validated method involves a C18 column (e.g., SVEA C18 Gold), a mobile phase of methanol/water (95:5), and a flow rate of 2 mL/min at 30°C . The retention times for delta-, gamma-, and alpha-tocopherols differ due to structural variations in their chromanol head groups. Quantification requires calibration with certified reference standards (≥90% purity) and validation via spike-recovery experiments .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Extraction protocols typically use lipid-phase separation (e.g., hexane or chloroform/methanol) followed by HPLC or LC-MS/MS. For tissues or serum, saponification (alkaline hydrolysis) releases tocopherols from esterified forms. Quantification via LC-MS/MS improves specificity by targeting molecular ions (e.g., m/z 402.65 for this compound) and minimizing matrix interference . Purity validation should include checks for oxidation products (e.g., delta-tocopheryl quinone) using UV spectral analysis .
Q. What are the primary research applications of this compound in cellular and biochemical studies?
this compound is studied for its antioxidant activity (scavenging peroxyl radicals) and non-antioxidant roles , such as modulating sphingolipid metabolism in cancer cells. It is used in:
- In vitro models : Testing cytotoxicity in prostate (LNCaP, PC-3) and lung (A549) cancer cell lines via MTT assays .
- Oxidative stress assays : Comparing its efficacy to alpha-tocopherol in lipid peroxidation models (e.g., LDL oxidation) .
- Synergistic studies : Combining with gamma-Tocopherol to enhance apoptotic effects in cancer cells .
Advanced Research Questions
Q. How does this compound induce apoptosis in androgen-sensitive prostate cancer cells?
this compound (often combined with gamma-Tocopherol) triggers apoptosis in LNCaP cells via sphingolipid pathway disruption . Key steps include:
- Dihydroceramide accumulation : Inhibits serine palmitoyltransferase (SPT), measured via LC-MS lipidomics .
- Caspase activation : Assessed by Western blot for cleaved caspase-3/9 and PARP .
- Mitochondrial dysfunction : Cytochrome c release is quantified using subcellular fractionation and ELISA . Controls should include normal prostate epithelial cells to confirm cancer-specific effects.
Q. How should researchers address contradictory data on this compound’s antioxidant efficacy in human trials?
Conflicting results (e.g., null effects in lung cancer prevention) may stem from:
- Dosage and bioavailability : this compound’s lower tissue retention vs. alpha-tocopherol requires pharmacokinetic profiling in preclinical models .
- Isoform-specific interactions : Co-supplementation with gamma-Tocopherol or selenium may modulate effects .
- Endpoint selection : Prioritize biomarkers like F2-isoprostanes (oxidative stress) or COX-2 activity (anti-inflammatory) over broad clinical outcomes .
Q. What experimental models are optimal for studying this compound’s anti-inflammatory effects?
- Macrophage/Epithelial Co-Cultures : LPS-stimulated RAW264.7 macrophages + IL-1β-treated A549 cells to measure PGE2 suppression via COX-2 inhibition (IC50 ≈4–7.5 μM for gamma-Tocopherol; this compound requires similar validation) .
- Gene Knockdown Models : siRNA targeting COX-2 or sphingolipid enzymes (e.g., SPTLC1) to isolate this compound’s mechanistic contributions .
- In Vivo Models : Transgenic mice with prostate-specific PTEN deletion to assess tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
